molecular formula C13H15N B094189 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 17177-17-2

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B094189
CAS No.: 17177-17-2
M. Wt: 185.26 g/mol
InChI Key: BMBRPEXJJPILQP-UHFFFAOYSA-N
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Description

Significance of Tetrahydrocarbazole Scaffolds in Modern Chemistry and Pharmaceutical Sciences

The tetrahydrocarbazole (THC) scaffold is a privileged structural motif in modern chemistry and pharmaceutical sciences. wjarr.comnih.gov This tricyclic aromatic structure, consisting of a pyrrole (B145914) ring fused to a benzene (B151609) ring and a cyclohexane (B81311) ring, is a core component of many naturally occurring alkaloids and biologically active compounds. wjarr.comresearchgate.netwjarr.com The inherent chemical properties of the THC framework make it a versatile building block for the synthesis of more complex molecules. In the realm of medicinal chemistry, tetrahydrocarbazole derivatives have garnered considerable attention due to their wide array of potential pharmacological activities. researchgate.netwjarr.com Researchers have explored their use in developing agents with antibacterial, antifungal, anticancer, anti-inflammatory, antipsychotic, and antiemetic properties. wjarr.com The rigid, fused-ring system of tetrahydrocarbazoles provides a defined three-dimensional structure that can effectively interact with biological targets.

The development of methods to synthesize and functionalize the tetrahydrocarbazole nucleus is a key area of research. This is driven by the need to create libraries of novel compounds for drug discovery and to synthesize natural products with complex carbazole-based structures. nih.gov The versatility of the THC scaffold allows for substitutions at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to enhance its biological activity and selectivity.

Contextualization of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole within Carbazole (B46965) Research

Within the extensive family of carbazole compounds, this compound serves as an important intermediate and a subject of study in its own right. The methyl group at the 6-position of the carbazole ring influences the molecule's electronic properties and can impact its biological activity. Research has shown that substitutions on the benzene ring of the tetrahydrocarbazole core are crucial for modulating the therapeutic potential of these compounds.

For instance, derivatives of this compound have been synthesized and evaluated for their potential as anti-prion agents. nih.gov Specifically, 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one was identified as a novel anti-prion compound, and subsequent research focused on preparing various derivatives to explore the structure-activity relationship. nih.gov This highlights the role of the 6-methyl substituent in the design of new therapeutic agents. Furthermore, the synthesis of this compound-1-thione has been reported, demonstrating the utility of the 6-methylated tetrahydrocarbazole core in creating novel heterocyclic systems. nih.gov

Historical Development and Evolution of Tetrahydrocarbazole Synthesis Methodologies

The synthesis of tetrahydrocarbazoles has a rich history, with several named reactions being central to their preparation. The most prominent and classical method is the Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883. testbook.comtcichemicals.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed from the condensation of a substituted phenylhydrazine (B124118) and a ketone or aldehyde. testbook.comwikipedia.org For the synthesis of this compound, this would typically involve the reaction of p-tolylhydrazine with cyclohexanone (B45756).

Another historically significant method is the Borsche–Drechsel cyclization, first described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908. wikipedia.orgwikiwand.com This reaction specifically synthesizes tetrahydrocarbazoles through the acid-catalyzed cyclization of cyclohexanone arylhydrazones. wikipedia.orgwikiwand.com

Over the years, these classical methods have undergone significant evolution. Initially performed using strong Brønsted or Lewis acids and often requiring harsh reaction conditions, modern advancements have focused on improving efficiency, selectivity, and environmental friendliness. testbook.com These developments include the use of microwave-assisted synthesis to accelerate reaction times and the application of a wide range of catalysts, such as zeolites and ionic liquids, to improve yields and simplify purification processes. wjarr.comacgpubs.org More recent approaches have also explored metal-catalyzed C-N bond formation and other novel cyclization strategies to access the tetrahydrocarbazole framework. researchgate.netrsc.org

Below is a table summarizing key historical developments in the synthesis of tetrahydrocarbazoles:

Method Year of Discovery/Development Description Key Contributors
Fischer Indole Synthesis1883Acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form an indole ring system, applicable to tetrahydrocarbazoles. testbook.comtcichemicals.comwikipedia.orgEmil Fischer wikipedia.org
Borsche–Drechsel Cyclization1888/1908Acid-catalyzed cyclization of cyclohexanone arylhydrazones to specifically form tetrahydrocarbazoles. wikipedia.orgwikiwand.comEdmund Drechsel, Walther Borsche wikipedia.orgwikiwand.com
Microwave-Assisted SynthesisLate 20th/Early 21st CenturyApplication of microwave irradiation to accelerate the classical synthesis methods, reducing reaction times significantly. wjarr.comVarious Researchers
Catalytic InnovationsLate 20th/Early 21st CenturyIntroduction of various catalysts like zeolites, ionic liquids, and metal complexes to improve reaction efficiency, yield, and selectivity. wjarr.comacgpubs.orgVarious Researchers
Modern Synthetic Approaches21st CenturyDevelopment of novel methods including metal-catalyzed C-N bond formation and photocatalyzed reactions. nih.govresearchgate.netrsc.orgVarious Researchers

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H15N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBRPEXJJPILQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295596
Record name 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole
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Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17177-17-2
Record name 17177-17-2
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Record name 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole
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Record name 6-Methyl-1,2,3,4-tetrahydrocarbazole
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Synthetic Methodologies and Strategies for 6 Methyl 2,3,4,9 Tetrahydro 1h Carbazole

Classical and Established Synthetic Routes

Traditional methods for the synthesis of the tetrahydrocarbazole core have been refined over many decades. These routes are characterized by their reliability and foundational role in heterocyclic chemistry.

Fischer Indole (B1671886) Synthesis for Tetrahydrocarbazole Core Formation

The Fischer indole synthesis is a cornerstone for constructing the tricyclic core of tetrahydrocarbazoles. smolecule.com This venerable reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. For the synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole, the key starting materials are (4-methylphenyl)hydrazine and cyclohexanone (B45756).

The mechanism proceeds through several key steps:

Phenylhydrazone Formation: The initial step is the condensation of (4-methylphenyl)hydrazine with cyclohexanone to form the corresponding phenylhydrazone. youtube.com

Tautomerization: The resulting hydrazone tautomerizes to its enamine form. youtube.com

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Under acidic conditions (e.g., glacial acetic acid, polyphosphoric acid), the enamine undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, a critical step that leads to the cleavage of the weak N-N single bond and the formation of a new C-C bond. youtube.comorganic-chemistry.org

Aromatization and Cyclization: Subsequent proton transfer re-aromatizes the benzene (B151609) ring. The resulting intermediate, containing an aromatic amine, then undergoes an intramolecular attack on the other imine-like nitrogen. youtube.com

Ammonia Elimination: The final step is the acid-catalyzed elimination of an ammonia molecule from the aminal-type intermediate, which results in the formation of the stable indole ring system, yielding the this compound product. youtube.com

The reaction conditions typically require elevated temperatures. organic-chemistry.org The choice of acid catalyst can significantly influence the reaction's efficiency.

ReactantsCatalyst/SolventKey TransformationRef.
(4-methylphenyl)hydrazine, CyclohexanoneGlacial Acetic Acid, Polyphosphoric AcidFormation of Tetrahydrocarbazole Core youtube.com

Bischler Indole Synthesis for Tetrahydrocarbazole Ring Systems

The Bischler–Möhlau indole synthesis provides an alternative, though often less utilized, route to indole ring systems. wikipedia.org This method involves the reaction of an α-bromo-acetophenone with an excess of an aniline in harsh reaction conditions. wikipedia.org While more commonly applied to the synthesis of 2-arylindoles, its principles can be adapted for carbazole (B46965) systems. researchgate.net

The general mechanism involves the initial formation of an α-arylamino ketone intermediate, which then undergoes acid-catalyzed cyclization and dehydration to form the indole ring. nih.gov However, the Bischler synthesis is known for sometimes having inconsistent yields and requiring high temperatures. wikipedia.orgresearchgate.net Milder methods have been developed, including the use of catalysts like lithium bromide or the application of microwave irradiation to improve outcomes. wikipedia.org The synthesis of tetrahydrocarbazoles via this method would involve starting with an appropriately substituted α-halocyclohexanone and an aniline. acs.org

General ReactantsConditionsProduct TypeRef.
α-Halo Ketone, AnilineHigh Temperature, Acid Catalyst2-Aryl-Indole/Carbazole wikipedia.orgresearchgate.net

Preparation of 1-Oxo Carbazoles via Hydrazone Formation

A common strategy for producing functionalized tetrahydrocarbazoles involves the synthesis of a 1-oxo-tetrahydrocarbazole intermediate. These intermediates are valuable precursors for further chemical modifications. The synthesis of these 1-oxo compounds is frequently achieved via the cyclization of a corresponding hydrazone. nih.govnih.gov

For instance, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one can be prepared by refluxing 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone in a mixture of acetic acid and hydrochloric acid. nih.gov This process mirrors the Fischer indole synthesis but starts with a diketone derivative or its equivalent, leading to the ketone functionality at the C-1 position of the carbazole ring. The reaction proceeds for several hours, and upon completion, the product is isolated by pouring the reaction mixture into cold water, causing the solid 1-oxo carbazole to precipitate. nih.gov The 6-methyl equivalent would be synthesized analogously, starting from 2-(2-(p-tolyl)hydrazono)cyclohexan-1-one. This 1-oxo intermediate can then be used to synthesize other derivatives, such as the corresponding 1-thione by reacting it with Lawesson's reagent. nih.gov

PrecursorReagentsProductRef.
2-(2-(4-methoxyphenyl)hydrazono)cyclohexanoneAcetic Acid, Hydrochloric Acid6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one nih.gov
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-oneLawesson's Reagent, Pyridine (B92270)This compound-1-thione nih.gov

Modern and Catalytic Synthetic Approaches

Recent advancements in synthetic chemistry have introduced more efficient and environmentally benign methods for the synthesis of this compound. These approaches often utilize novel catalysts and energy sources to improve reaction rates and yields.

Application of Ionic Liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as Catalysts and Solvents

Ionic liquids (ILs) have emerged as green alternatives to traditional volatile organic solvents and have also been shown to be effective catalysts. researchgate.netsemanticscholar.org In the context of the Fischer indole synthesis for tetrahydrocarbazoles, ionic liquids offer several advantages, including operational simplicity, high yields, and the potential for catalyst reuse. semanticscholar.org

The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) has been successfully used as a catalyst for the reaction between substituted phenylhydrazines and cyclohexanones to afford various 2,3,4,9-tetrahydro-1H-carbazoles. semanticscholar.orgwjarr.com Similarly, N,N-Dimethylpyridin-4-amine (DMAP)-based ionic liquids have proven to be highly efficient catalysts for this transformation. researchgate.netresearchgate.net Research has shown that using a minimal catalytic loading (e.g., 0.2 equivalents) of a DMAP-based ionic liquid can produce the tetrahydrocarbazole core in high yields under mild reflux conditions. The use of these ILs facilitates an environmentally friendly process, with easy separation of the product and potential for recycling the catalytic system.

Ionic Liquid CatalystReactantsAdvantageRef.
1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4])Phenylhydrazine derivatives, Cyclohexanone derivativesDual catalyst-solvent properties, Reusability semanticscholar.orgwjarr.com
N,N-Dimethylpyridin-4-amine (DMAP)-based ILsPhenylhydrazine, CyclohexanoneHigh yields, Low catalyst loading (0.2 equiv.) researchgate.netresearchgate.net

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. nih.gov For the synthesis of tetrahydrocarbazoles, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times and improved product yields. wjarr.comnih.gov

In the synthesis of various tetrahydrocarbazole derivatives, the use of microwave irradiation has been shown to be superior to conventional heating. For example, in the synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives starting from a tetrahydrocarbazole core, the microwave irradiation method provided yields of 72–96%, which was higher than the 64–94% yields obtained via the conventional method, all while shortening the reaction time. nih.govrsc.org Similarly, the synthesis of tetrahydrocarbazole-linked 1,2-diazoles was achieved in just 4 minutes under microwave conditions, a significant improvement over conventional heating. researchgate.net The Fischer indole synthesis itself can be accelerated by microwave energy, leading to the efficient production of the tetrahydrocarbazole scaffold. wjarr.com

SynthesisMethodYieldReaction TimeRef.
Tetrahydrocarbazole DerivativesConventional64-94%Longer nih.gov
Tetrahydrocarbazole DerivativesMicrowave72-96%Shorter nih.gov
Tetrahydrocarbazole-linked 1,2-diazolesMicrowaveModerate to Excellent4 minutes researchgate.net

L-Proline Mediated Gewald Reactions for Highly Substituted Derivatives

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org While the direct application of L-proline as a catalyst for the Gewald reaction to synthesize derivatives of this compound is not extensively documented in dedicated studies, L-proline has been effectively used as a catalyst in Gewald reactions for the synthesis of other substituted 2-aminothiophenes. organic-chemistry.org This suggests its potential applicability in creating highly substituted carbazole derivatives.

The reaction mechanism typically begins with a Knoevenagel condensation between the ketone and the α-cyanoester, catalyzed by a base. wikipedia.org L-proline, an amino acid, can act as an efficient catalyst for this type of condensation. Following the initial condensation, elemental sulfur is added to form a sulfur adduct, which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org The use of L-proline as a catalyst is advantageous due to its non-toxic, inexpensive, and environmentally friendly nature. nih.gov Research has demonstrated L-proline's effectiveness in catalyzing the one-pot, three-component Gewald reaction to produce substituted 2-aminothiophenes in good yields. organic-chemistry.org This methodology could foreseeably be adapted to use 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one as the ketone component, leading to the formation of novel and highly substituted thieno-fused carbazole derivatives.

Directed Functionalization and Derivatization Strategies

The this compound scaffold is a versatile platform for a variety of functionalization and derivatization reactions, allowing for the synthesis of a wide range of molecules with diverse properties.

Condensation Reactions for Specific Derivatives (e.g., N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine)

Condensation reactions are a key strategy for modifying the tetrahydrocarbazole core, particularly at the C1 position when a carbonyl group is present. The ketone at this position in 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can react with various primary amines to form Schiff base (imine) derivatives.

For instance, the synthesis of N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine would involve the reaction of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with benzylamine. This reaction is typically carried out in a suitable solvent with acid catalysis to facilitate the dehydration process, leading to the formation of the C=N double bond characteristic of an imine.

Table 1: Examples of Condensation Reactions on Tetrahydrocarbazole Cores
Reactant 1Reactant 2Product TypeReaction Conditions
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-oneBenzylamineImine (Schiff Base)Acid catalyst, removal of water
1-Acetyl-1,2,3,4-tetrahydro-9H-carbazoleThiourea (B124793), Thiosemicarbazide, GuanidineImino derivativesEthanol, Sodium Hydroxide

Thionation Reactions using Reagents (e.g., Lawesson's reagent to form this compound-1-thione)

Thionation, the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S), is a valuable transformation in organic synthesis. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a widely used and efficient reagent for this purpose. mdpi.com

The synthesis of this compound-1-thione has been successfully achieved by treating 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with Lawesson's reagent. nih.gov The reaction involves refluxing a mixture of the carbazolone and Lawesson's reagent in a solvent such as pyridine. nih.gov The mechanism is thought to involve a four-membered thiaoxaphosphetane intermediate, which then fragments to yield the thioketone and a stable phosphorus-oxygen byproduct. mdpi.com This method provides good yields of the desired thio-derivative.

Table 2: Synthesis of this compound-1-thione
Starting MaterialReagentSolventConditionsYieldReference
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-oneLawesson's reagentPyridineReflux, 6 hours72% nih.gov

Nitration Reactions at Specific Positions (e.g., 6-nitro-2,3,4,9-tetrahydro-1H-carbazole)

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group (-NO₂) onto an aromatic ring. For the 2,3,4,9-tetrahydro-1H-carbazole scaffold, nitration typically occurs at the 6-position of the carbazole ring system. niscair.res.in This is a strategic modification that significantly alters the molecule's electronic properties.

The reaction is generally carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The presence of the methyl group at the 6-position in the parent compound would influence the regioselectivity of further nitration. However, to synthesize 6-nitro derivatives, the nitration is performed on the unsubstituted 2,3,4,9-tetrahydro-1H-carbazole. The electron-donating nature of the indole nitrogen directs the electrophilic attack to the C6 position (para to the nitrogen).

Table 3: Nitration of 2,3,4,9-tetrahydro-1H-carbazole
Starting MaterialReagentsProductReference
2,3,4,9-tetrahydro-1H-carbazoleSodium nitrate, Sulfuric acid6-Nitro-2,3,4,9-tetrahydro-1H-carbazole niscair.res.in

The resulting nitro group can then serve as a handle for further transformations, such as reduction to an amino group, which is a key building block for a variety of other derivatives.

Introduction of Carboxylate and Carboxamide Moieties

Carboxylate and carboxamide groups can be introduced onto the tetrahydrocarbazole skeleton to modulate the compound's properties. These functional groups can be installed on the aromatic ring through various synthetic routes.

For example, the synthesis of methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate involves cyclization and esterification steps to build the functionalized carbazole core. smolecule.com Similarly, carboxamide moieties can be synthesized. One reported method involves the hydrolysis of a cyano group on the carbazole ring using concentrated sulfuric acid to yield the corresponding carboxamide. For instance, 2,3,4,9-Tetrahydro-9-methyl-4-oxo-1H-carbazole-6-carboxamide has been synthesized from its cyano-nitrile precursor. prepchem.com These functional groups are of interest for their potential applications in pharmaceuticals and materials science. smolecule.com

Synthesis of N-Substituted Tetrahydrocarbazole Derivatives (e.g., 9-substituted-tetrahydro-1H-carbazole-1-one)

The nitrogen atom at the 9-position of the tetrahydrocarbazole ring is a common site for substitution. N-alkylation can be readily achieved by treating the parent tetrahydrocarbazole with an alkyl halide in the presence of a base.

A variety of substituents can be introduced at this position. For example, 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole has been synthesized, demonstrating that the indole nitrogen can be alkylated even with other functional groups present on the ring. niscair.res.in More complex side chains can also be added. For instance, 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one was prepared as part of a study on anti-prion compounds. nih.gov This highlights the importance of the N-substituent in modulating the biological activity of these molecules. The synthesis of such derivatives often involves the reaction of the carbazole with epoxides or other electrophilic reagents. nih.gov

Table 4: Examples of N-Substituted Tetrahydrocarbazole Derivatives
Compound NameN9-SubstituentSynthetic PrecursorsReference
9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazoleMethyl6-Nitro-2,3,4,9-tetrahydro-1H-carbazole, Methylating agent niscair.res.in
2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one2-hydroxy-3-(1-piperidinyl)propyl6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, (haloalkyl)oxiranes, amines nih.gov

Acylation Reactions (e.g., 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole)

Acylation reactions are a class of organic reactions that introduce an acyl group (R-C=O) into a molecule. In the context of tetrahydrocarbazoles, this is typically achieved through electrophilic aromatic substitution, most notably the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org This reaction involves treating the carbazole derivative with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a strong Lewis acid catalyst. organic-chemistry.org The reaction proceeds by generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of the carbazole system.

For tetrahydrocarbazoles, the acylation can occur at different positions. The product ketone forms a stable complex with the Lewis acid catalyst, meaning that a stoichiometric amount of the catalyst is often required. wikipedia.orgorganic-chemistry.org The resulting acyl-substituted tetrahydrocarbazoles are important intermediates in the synthesis of more complex heterocyclic compounds and biologically active molecules. mdpi.comresearchgate.net

A prominent example of this reaction is the acetylation of 1,2,3,4-tetrahydro-9H-carbazole to produce 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole. This compound serves as a versatile starting material for synthesizing various derivatives with potential therapeutic applications, including anticancer agents. mdpi.comresearchgate.net

Detailed Research Findings

The synthesis of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole is a well-established procedure. One common method involves the reaction of 1,2,3,4-tetrahydro-9H-carbazole with acetyl chloride. mdpi.comresearchgate.net In a typical procedure, acetyl chloride is added to a solution of 1,2,3,4-tetrahydro-9H-carbazole dissolved in glacial acetic acid, and the mixture is refluxed. mdpi.comresearchgate.net This reaction provides 1-acetyl tetrahydrocarbazole, which can then be used in subsequent condensation reactions to create a variety of imino derivatives and other complex heterocyclic systems. mdpi.comresearchgate.net

The Friedel-Crafts acylation is a versatile method, and different acylating agents and catalysts can be employed. For instance, the reaction can be carried out using carboxylic acids in the presence of cyanuric chloride and aluminum trichloride (AlCl₃). organic-chemistry.org Research has also explored more environmentally friendly approaches, such as using zinc oxide as a catalyst or conducting the reaction under solvent-free conditions with microwave irradiation. organic-chemistry.org

The table below summarizes a representative synthetic protocol for the acetylation of 1,2,3,4-tetrahydro-9H-carbazole.

Table 1. Synthesis of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole

Reactant Molar Amount Solvent Reaction Condition Product
1,2,3,4-tetrahydro-9H-carbazole 0.1 mol Glacial Acetic Acid (10 mL) Reflux for 30 minutes 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole

This table illustrates a common laboratory-scale synthesis. The solution is typically evaporated after reflux, and the resulting residue is crystallized to yield the final product. mdpi.comresearchgate.net

The resulting 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole is a key intermediate. For example, it can be condensed with compounds like thiourea, thiosemicarbazide, or glycine in the presence of sodium hydroxide and ethanol to produce various imino derivatives. mdpi.comresearchgate.net These derivatives can undergo further cyclization to form more complex heterocyclic structures, such as thiazolidine (B150603) derivatives. mdpi.comresearchgate.net

Table 2. List of Compounds

Compound Name
This compound
1-acetyl-1,2,3,4-tetrahydro-9H-carbazole
Acetyl chloride
Aluminum trichloride
1,2,3,4-tetrahydro-9H-carbazole
Thiourea
Thiosemicarbazide

Chemical Reactivity and Transformation Pathways of 6 Methyl 2,3,4,9 Tetrahydro 1h Carbazole

Oxidation Reactions to Aromatic Carbazole (B46965) Derivatives

The conversion of the tetrahydrocarbazole core into a fully aromatic carbazole system is a common and important transformation. This process, known as dehydrogenation or aromatization, involves the removal of hydrogen atoms from the saturated portion of the molecule to create additional double bonds, resulting in the stable, conjugated carbazole ring system.

Catalytic dehydrogenation is the most widely employed method for this transformation. acs.org The reaction is effectively the reverse of catalytic hydrogenation and typically utilizes transition metal catalysts from Group VIII, with palladium on a carbon support (Pd/C) being the most common choice. acs.org The process is thermodynamically driven by the formation of the highly stable aromatic π-system. To facilitate the reaction, which is often endergonic, conditions are chosen to displace the equilibrium. This is typically achieved by using high-boiling point solvents such as xylene, mesitylene, or p-cymene, and refluxing the mixture to allow the liberated hydrogen gas to escape, thereby driving the reaction to completion. acs.orgsciencemadness.org Studies on the dehydrogenation mechanism over palladium catalysts indicate that the reaction is sensitive to the catalyst structure and can be inhibited by the product, carbazole, which adsorbs strongly to the catalyst surface. researchgate.net

Reagent/CatalystSolventTemperatureOutcome
Palladium on charcoal (Pd/C)p-CymeneReflux (~177°C)Aromatization to 6-Methylcarbazole
Palladium on charcoal (Pd/C)XyleneReflux (~140°C)Aromatization to 6-Methylcarbazole
Chloranil (B122849)XyleneHeatingAromatization to carbazole derivatives okstate.edu

Reduction Reactions to More Saturated Carbazole Derivatives

Conversely, the 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole scaffold can be subjected to reduction reactions to yield more saturated derivatives, such as hexahydro- and dodecahydrocarbazoles. These reactions typically involve catalytic hydrogenation, where the molecule reacts with hydrogen gas in the presence of a metal catalyst.

Catalysts such as ruthenium on alumina (B75360) have been shown to be effective for the complete hydrogenation of related N-alkylcarbazoles to their corresponding dodecahydro- forms under elevated temperature and pressure (e.g., 190°C, 60-70 bar H₂). mdpi.comfrontiersin.org The choice of catalyst is crucial for achieving high selectivity and avoiding side reactions. mdpi.com Other methods mentioned for related systems include electrolytic reduction, which can yield cis-hexahydro derivatives. okstate.edu These fully or partially saturated carbazole cores are of interest in fields like hydrogen storage, where the reversible hydrogenation and dehydrogenation of N-heterocycles is a key technology. mdpi.com

Reaction TypeReagents/CatalystProduct Type
Catalytic HydrogenationH₂, Ruthenium on AluminaDodecahydrocarbazole derivative mdpi.com
Catalytic HydrogenationH₂, Nickel-Molybdenum alloyDodecahydrocarbazole derivative frontiersin.org
Electrolytic Reduction-Hexahydrocarbazole derivative okstate.edu

Electrophilic and Nucleophilic Substitution Reactions

The dual nature of the this compound ring system allows for both electrophilic substitution on the electron-rich aromatic ring and nucleophilic reactions involving the pyrrole (B145914) nitrogen or the saturated carbocyclic ring.

Electrophilic Substitution: The benzene (B151609) moiety of the tetrahydrocarbazole ring is activated towards electrophilic aromatic substitution. Reactions such as nitration and formylation can be performed on the carbazole nucleus. niscair.res.in A notable example is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto electron-rich aromatic rings. ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.commdpi.com Studies on N-benzyltetrahydrocarbazoles have shown that formylation can occur at various positions, including the C1 position of the alicyclic ring or on the aromatic portion, depending on the reaction conditions and the specific structure of the substrate. researchgate.net

Nucleophilic Substitution: The tetrahydrocarbazole scaffold can also undergo reactions with nucleophiles. The nitrogen atom of the pyrrole ring can act as a nucleophile in certain reactions. wjarr.com More advanced transformations can facilitate nucleophilic substitution on the carbocyclic ring. One such method involves a two-step C-H amination process where the tetrahydrocarbazole is first oxidized with singlet oxygen to form an intermediate hydroperoxide. nih.gov This hydroperoxide, upon acid catalysis, acts as a leaving group, generating a stabilized carbocation that is then attacked by a nucleophile, such as an aniline, to form a new C-N bond. nih.gov This provides a pathway to functionalize the ring system under mild conditions without the need for redox-active catalysts. nih.gov

Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition for triazole-carbazole hybrids)

Cycloaddition reactions provide a powerful method for constructing complex molecular architectures. The 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a highly efficient reaction used to synthesize 1,2,3-triazole rings. This methodology has been applied to create hybrid molecules linking a carbazole moiety to a triazole ring, often incorporating another heterocyclic system like thiazolidine-2,4-dione.

In a representative synthesis, a carbazole derivative is first functionalized with a propargyl group (an alkyne). researchgate.net This alkyne-containing carbazole is then reacted with a variety of organic azides in the presence of a copper(I) catalyst. This reaction proceeds via a [3+2] cycloaddition mechanism to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring, covalently linking the carbazole scaffold to another molecular fragment. researchgate.net This approach allows for the modular synthesis of diverse libraries of complex hybrid molecules for various applications, including screening for biological activity. researchgate.net

Reactant 1Reactant 2Reaction TypeCatalystProduct
Alkyne-functionalized carbazoleOrganic azide1,3-Dipolar CycloadditionCopper(I)1,2,3-Triazole-linked carbazole hybrid researchgate.net

Condensation and Cyclization Reactions with Diverse Reagents

The reactivity of this compound can be greatly expanded by first converting it to its 1-oxo derivative, 6-Methyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole. This ketone functionality serves as a versatile handle for a wide range of condensation and cyclization reactions, enabling the construction of novel fused heterocyclic systems. The 1-oxo derivatives are typically prepared via methods like the Fischer indole (B1671886) synthesis starting from the appropriate phenylhydrazine (B124118) and 2-aminocyclohexanone, or through the acid-catalyzed ring closure of 3-indolebutyric acid. wjarr.com

The ketone group at the C1 position of 6-Methyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole is reactive towards reagents that typically condense with carbonyls, such as hydroxylamine (B1172632). The reaction with hydroxylamine hydrochloride yields the corresponding 1-hydroxyimino (oxime) derivative. This oxime can then serve as a precursor for further cyclization reactions. For example, the reaction of a 1-hydroxyimino-tetrahydrocarbazole with vinyl acetate (B1210297) in the presence of an acid catalyst like p-toluenesulfonic acid has been shown to result in a Beckmann rearrangement and subsequent cyclization, forming a fused 2-acetoxy-hexahydropyrrolo[3,4-a]carbazole system. niscpr.res.in While specific reactions of the 1-oxo-tetrahydrocarbazole with urea (B33335) and thiourea (B124793) are not detailed in the surveyed literature, these reagents are well-known to condense with ketones to form various heterocyclic structures, suggesting a potential pathway for synthesizing fused pyrimidine- or thiopyrimidine-carbazole systems. iaea.orgnih.govmdpi.com

The 1-oxo-tetrahydrocarbazole is a key synthon for building fused heterocyclic rings onto the carbazole framework. niscpr.res.in A critical step towards creating sulfur-containing fused rings is the conversion of the carbonyl group into a thiocarbonyl (thione). This is effectively achieved by reacting 6-Methyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole with Lawesson's reagent in a solvent like pyridine (B92270). nih.gov The resulting this compound-1-thione is a versatile intermediate. nih.govnih.gov This thione, possessing a reactive thiocarbonyl group adjacent to a methylene (B1212753) group, is primed for cyclocondensation reactions with appropriate bifunctional reagents to form fused five- or six-membered sulfur-containing heterocycles, such as thiazolidine (B150603) or thiadiazine rings.

Starting MaterialReagent(s)Product
6-Methyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazoleLawesson's ReagentThis compound-1-thione nih.gov
7-Methyl-1-hydroxyimino-1,2,3,4-tetrahydrocarbazoleVinyl Acetate, p-TsOH3-Acetoxy-1,2,3,3a,4,5-hexahydro-8-methylpyrrolo[2,3-a]carbazole niscpr.res.in

Regioselective Cyclocondensation Reactions with Acetylenic Esters

The indole nucleus within the this compound scaffold can participate in cyclocondensation reactions with electron-deficient alkynes, such as acetylenic esters. These reactions, often proceeding through a [4+2] cycloaddition (Diels-Alder type) mechanism where the indole acts as the diene component, lead to the formation of new fused ring systems. The regioselectivity of these reactions is a key aspect, dictating the final arrangement of atoms in the product.

One of the notable reactions in this category is the cyclocondensation with dimethyl acetylenedicarboxylate (B1228247) (DMAD). While the direct reaction with this compound is not extensively detailed in readily available literature, the reactivity of related vinylindole systems provides a strong precedent for this transformation. umn.edu In these reactions, the vinylindole moiety, which is structurally analogous to the enamine-like functionality within the tetrahydrocarbazole, engages with the dienophile (DMAD). This process typically results in the formation of annulated tetrahydrocarbazoles. umn.edu

The reaction is believed to proceed via a concerted or stepwise mechanism, culminating in the formation of a new six-membered ring. The regioselectivity is governed by the electronic and steric properties of both the tetrahydrocarbazole and the acetylenic ester. The general transformation can be depicted as the addition of the acetylenic ester across the indole 2,3-double bond and an adjacent exocyclic double bond or a tautomeric equivalent. This leads to the construction of complex polycyclic systems, such as pyrano[3,2-a]carbazole derivatives, which are found in a number of natural alkaloids. rsc.orgnih.govbohrium.comresearchgate.netias.ac.in

Reactant 1Reactant 2Product TypeReaction ConditionsReference
2-Vinylindole derivativeDimethyl acetylenedicarboxylate (DMAD)Annulated tetrahydrocarbazoleThermal or Lewis acid catalysis umn.edu
2-Hydroxy-6-methylcarbazoleTerpenoid building blocksPyrano[3,2-a]carbazole alkaloidsLewis acid promotion nih.gov
Diphenylamine derivative-Pyrano[3,2-a]carbazoleIntramolecular palladium(II)-catalyzed oxidative cyclization bohrium.com

This table presents representative examples of cyclocondensation reactions leading to carbazole derivatives, illustrating the types of reactants and conditions that can be employed.

Rearrangement Reactions and Functional Group Interconversions

The this compound core is amenable to a variety of rearrangement reactions and functional group interconversions, which are crucial for the synthesis of diverse carbazole derivatives with potential biological activities.

Rearrangement Reactions:

The most fundamental rearrangement associated with this class of compounds is inherent to its primary synthesis via the Fischer indole synthesis . This acid-catalyzed reaction involves the rearrangement of a phenylhydrazone derived from a cyclohexanone (B45756) derivative. wjarr.comwjarr.comresearchgate.net Specifically, the synthesis of this compound would typically start from 4-methylphenylhydrazine (B1211910) and cyclohexanone. The key step of this synthesis is a wjarr.comwjarr.com-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone. wjarr.com

Beyond its synthesis, the tetrahydrocarbazole skeleton can undergo further rearrangements. Photochemical reactions , for instance, can induce transformations. Irradiation of tetrahydrocarbazole derivatives can lead to the formation of intermediate peroxides, which can then undergo acid-catalyzed rearrangement or substitution reactions. nih.gov

Acid-catalyzed rearrangements of tetrahydrocarbazole derivatives are also known. For example, the treatment of 4-(indol-2-yl)-4-oxobutanal derivatives with p-toluenesulfonic acid can lead to functionalized tetrahydrocarbazolones through a cascade reaction that involves an intramolecular Friedel-Crafts type reaction followed by reaction with a nucleophile. nih.gov

Functional Group Interconversions:

A wide array of functional groups can be introduced and manipulated on the this compound framework.

Aromatization: The tetrahydrocarbazole ring can be dehydrogenated to form the fully aromatic 6-methyl-9H-carbazole. This is a common transformation and can be achieved using various oxidizing agents, such as heating with chloranil in xylene. okstate.edu

N-Alkylation: The nitrogen atom of the indole moiety can be readily alkylated. For instance, reaction with propargyl bromide in the presence of a base like sodium hydride leads to the corresponding N-propargylated derivative. rsc.org Microwave-assisted N-alkylation with various alkyl halides in the presence of potassium carbonate has also been reported as an efficient method. researchgate.net

Substitution on the Aromatic Ring: The benzene ring of the tetrahydrocarbazole can undergo electrophilic substitution reactions. For example, nitration can introduce a nitro group, which can subsequently be reduced to an amino group. This amino group can then be further functionalized. niscair.res.in

Modification of the Cyclohexene (B86901) Ring: Functional groups on the partially saturated ring can also be interconverted. For example, a carbonyl group at the 1-position of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can be converted to a thione by treatment with Lawesson's reagent. nih.govnih.gov

Starting MaterialReagent(s)ProductTransformation TypeReference
4-Methylphenylhydrazine and CyclohexanoneAcid (e.g., H₂SO₄, PPA)This compoundFischer Indole Synthesis (Rearrangement) wjarr.comwjarr.comresearchgate.net
This compoundChloranil, heat6-Methyl-9H-carbazoleAromatization okstate.edu
2,3,4,9-Tetrahydro-1H-carbazolePropargyl bromide, NaH, DMF9-(Prop-2-yn-1-yl)-2,3,4,9-tetrahydro-1H-carbazoleN-Alkylation rsc.org
2,3,4,9-Tetrahydro-1H-carbazoleNitrating agent6-Nitro-2,3,4,9-tetrahydro-1H-carbazoleNitration niscair.res.in
6-Nitro-2,3,4,9-tetrahydro-1H-carbazoleReducing agent (e.g., SnCl₂/HCl)6-Amino-2,3,4,9-tetrahydro-1H-carbazoleReduction niscair.res.in
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-oneLawesson's reagentThis compound-1-thioneThionation nih.govnih.gov

This table summarizes key rearrangement and functional group interconversion reactions of this compound and its close derivatives.

Structural Characterization and Spectroscopic Analysis of 6 Methyl 2,3,4,9 Tetrahydro 1h Carbazole and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By absorbing radiation at specific frequencies corresponding to these vibrations, molecules provide a unique "fingerprint" that reveals the presence of various functional groups and structural features.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The spectrum of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole is characterized by several key absorption bands that confirm its structure, which includes a secondary amine, an aromatic ring, and a saturated carbocyclic ring.

The key functional groups and their expected IR absorption ranges are:

N-H Stretch: The secondary amine (N-H) group in the pyrrole (B145914) ring typically exhibits a single, sharp absorption band in the region of 3500-3300 cm⁻¹. The gas-phase IR spectrum for the parent compound, 1,2,3,4-tetrahydrocarbazole, shows a distinct peak around 3480 cm⁻¹. nist.gov

C-H Stretch: The spectrum shows two types of C-H stretching vibrations. Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.czlibretexts.org Aliphatic C-H stretches from the methyl group and the four methylene (B1212753) (-CH₂-) groups of the cyclohexene (B86901) ring absorb just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹). vscht.czlibretexts.org Spectra of related derivatives show strong absorptions in the 2931-2927 cm⁻¹ range, confirming the aliphatic C-H bonds. rsc.org

C=C Aromatic Stretch: The carbon-carbon double bonds within the aromatic benzene (B151609) ring give rise to characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz These bands are indicative of the aromatic nature of part of the molecule.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the secondary aromatic amine is typically found in the 1350-1250 cm⁻¹ region.

C-H Bend: Bending vibrations for the aliphatic -CH₂- groups (scissoring) are observed around 1470-1450 cm⁻¹. libretexts.org Out-of-plane bending for the aromatic C-H bonds also provides information about the substitution pattern on the benzene ring.

Table 1. Characteristic Infrared (IR) Absorptions for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Secondary Amine)Stretch3500 - 3300Medium, Sharp
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-H (CH₃, CH₂)Stretch3000 - 2850Strong
Aromatic C=CStretch1600 - 1450Medium to Weak
Aliphatic C-H (CH₂)Bend (Scissoring)1470 - 1450Medium
Aromatic C-NStretch1350 - 1250Medium

While specific studies detailing the surface film analysis of this compound are not prevalent, Fourier-Transform Infrared (FTIR) spectroscopy is a well-established technique for such applications. Using methods like Attenuated Total Reflectance (ATR)-FTIR, scientists can analyze thin films of organic materials on various substrates.

In a hypothetical surface analysis, FTIR could be used to:

Confirm Adsorption: By comparing the spectrum of a substrate before and after exposure to the compound, the presence of an adsorbed layer can be confirmed by the appearance of characteristic peaks (N-H, C-H, C=C stretches).

Determine Molecular Orientation: For an ordered thin film, the orientation of the carbazole (B46965) molecules relative to the surface can be inferred. The intensity of specific vibrational modes is dependent on the angle between the bond's transition dipole moment and the electric field of the IR beam. For instance, a strong N-H stretching signal might suggest the N-H bonds are oriented perpendicular to the surface.

Study Intermolecular Interactions: Changes in peak positions, such as a shift in the N-H stretching frequency, can indicate hydrogen bonding between molecules within the film or between the molecules and the substrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound provides a precise map of the different proton environments in the molecule. The expected signals are as follows:

N-H Proton: The proton attached to the nitrogen atom typically appears as a broad singlet in the downfield region, often between δ 8.0 and 11.0 ppm, due to its acidic nature and potential for hydrogen bonding. chemicalbook.com

Aromatic Protons: The benzene ring contains three aromatic protons. Their chemical shifts will be in the δ 7.0-7.5 ppm range. The proton at C5 will likely appear as a singlet or a narrowly split doublet. The protons at C7 and C8 will appear as doublets, showing coupling to each other.

Aliphatic Protons: The four methylene (-CH₂-) groups in the saturated ring are not chemically equivalent and will appear as complex multiplets in the upfield region. The protons at C4 and C1, being adjacent to the aromatic system, are expected to be deshielded and resonate further downfield (approx. δ 2.7-2.8 ppm) compared to the protons at C2 and C3 (approx. δ 1.8-1.9 ppm). rsc.org

Methyl Protons: The three protons of the methyl group at C6 are equivalent and will appear as a sharp singlet, typically around δ 2.4 ppm. rsc.org

Table 2. Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
N9-H~8.0 - 11.0Broad Singlet (br s)N/A
Ar-H (C5, C7, C8)~7.0 - 7.5Singlet (s), Doublet (d)~7-9 Hz (ortho-coupling)
C4-H₂~2.7 - 2.8Multiplet (m)-
C1-H₂~2.6 - 2.7Multiplet (m)-
C6-CH₃~2.4Singlet (s)N/A
C2-H₂, C3-H₂~1.8 - 1.9Multiplet (m)-

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, 13 distinct signals are expected, corresponding to each unique carbon atom.

Aromatic Carbons: The eight carbons of the carbazole core (excluding the saturated ring) will resonate in the downfield region, typically between δ 110 and 140 ppm. The quaternary carbons (C4a, C5a, C9a, C6) will have different intensities compared to the protonated carbons.

Aliphatic Carbons: The four methylene carbons of the saturated ring (C1, C2, C3, C4) will appear in the upfield region, generally between δ 20 and 30 ppm. rsc.org

Methyl Carbon: The carbon of the methyl group will produce a signal in the high-field region, around δ 21 ppm. rsc.org

Table 3. Predicted ¹³C NMR Chemical Shift Ranges for this compound
Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aromatic Quaternary Carbons (C4a, C5a, C9a, C6)125 - 140
Aromatic CH Carbons (C5, C7, C8)110 - 125
Aliphatic CH₂ Carbons (C1, C2, C3, C4)20 - 30
Methyl CH₃ Carbon (C6-CH₃)~21

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information based on its fragmentation patterns.

For this compound (C₁₃H₁₅N), the exact molecular weight is 185.1204 Da. In a typical electron ionization (EI) mass spectrum, the following would be expected:

Molecular Ion Peak (M⁺): A prominent peak at m/z = 185, corresponding to the intact molecule with one electron removed. The high stability of the aromatic system suggests this will likely be the base peak (the most intense peak in the spectrum), as is seen for the parent compound 2,3,4,9-tetrahydro-1H-carbazole. nist.gov

Fragmentation Pattern: While the molecular ion is stable, some fragmentation can occur. A common fragmentation pathway for similar structures involves the loss of ethylene (B1197577) (C₂H₄, 28 Da) from the saturated ring via a retro-Diels-Alder reaction. This would lead to a fragment ion at m/z = 157.

Other Adducts: In softer ionization techniques like electrospray ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺, which would have an m/z value of 186. Other adducts, such as with sodium ([M+Na]⁺ at m/z 208) or potassium ([M+K]⁺ at m/z 224), may also be observed. uni.lu

Table 4. Expected Mass Spectrometry Data for this compound
IonFormulaExpected Mass-to-Charge Ratio (m/z)Technique
[M]⁺C₁₃H₁₅N⁺185Electron Ionization (EI)
[M-C₂H₄]⁺C₁₁H₁₁N⁺157EI (Fragment)
[M+H]⁺C₁₃H₁₆N⁺186Electrospray Ionization (ESI)
[M+Na]⁺C₁₃H₁₅NNa⁺208ESI

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of a molecule by providing highly accurate mass measurements. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

For tetrahydrocarbazole derivatives, techniques such as Quadrupole Time-of-Flight (QTOF) mass spectrometry coupled with an appropriate ionization source are frequently employed. mdpi.com This method allows for the determination of the exact mass of the molecular ion, which can then be compared against the calculated mass for a proposed chemical formula. For instance, the analysis of a parent tetrahydrocarbazole, C13H15NO, would be expected to yield a highly accurate mass measurement that confirms this specific combination of carbon, hydrogen, nitrogen, and oxygen atoms, thereby validating the molecular formula. iucr.org

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile compounds, including many carbazole derivatives. nih.gov In ESI-MS, the sample, dissolved in a suitable solvent, is sprayed through a high-voltage capillary to create an aerosol of charged droplets. ekb.eg As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]+. nih.gov

This gentle ionization process minimizes fragmentation, resulting in a mass spectrum where the most prominent peak often corresponds to the intact molecular ion. nih.gov This feature is crucial for the straightforward determination of the molecular weight. ESI can be coupled with tandem mass spectrometry (MS/MS), where the protonated molecular ions are isolated and fragmented to provide detailed structural information. nih.gov The fragmentation patterns of fused nitrogen-containing ring systems, such as those in tetrahydrocarbazoles, can reveal characteristic losses of small molecules or cross-ring cleavages that help to piece together the molecular structure. nih.gov

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is another soft ionization technique used in mass spectrometry, developed in the 1980s. wikipedia.orgrsc.org It is particularly effective for non-volatile and thermally unstable compounds. umd.edu In FAB-MS, the analyte is mixed with a non-volatile liquid matrix, such as glycerol (B35011) or thioglycerol. wikipedia.orgnih.gov This mixture is then bombarded under vacuum by a high-energy beam of inert atoms, typically argon or xenon. wikipedia.orgumd.edu

The impact of the atom beam sputters both matrix and analyte molecules from the surface, leading to the formation of ions in the gas phase. nih.gov Similar to ESI, FAB is a soft ionization method that produces primarily intact protonated molecules [M+H]+ or deprotonated molecules [M-H]−, with relatively little fragmentation. wikipedia.orgnih.gov This makes it a reliable method for determining the molecular weight of carbazole derivatives. youtube.com The resulting spectra often show a low-intensity "chemical noise" background due to the ionization of the matrix itself. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail regarding bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

Single-Crystal X-ray Diffraction Methodologies

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is recorded and analyzed to build a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined.

For derivatives of this compound, this method has been successfully applied to elucidate their crystal structures. For example, the structure of this compound-1-thione was determined using an Oxford Diffraction Xcalibur Ruby Gemini diffractometer with Cu Kα radiation. nih.gov Similarly, the crystal structure of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has also been reported, providing precise atomic coordinates and structural parameters. researchgate.net

Below is a table summarizing the crystallographic data for related tetrahydrocarbazole derivatives.

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersReference
This compound-1-thioneC13H13NSTriclinicP-1a = 7.0846(4) Å, b = 9.5287(7) Å, c = 9.6384(6) Å, α = 115.009(7)°, β = 104.901(6)°, γ = 98.074(6)° nih.gov
2,3,4,9-Tetrahydro-1H-carbazoleC12H13NOrthorhombicP212121a = 6.1067(4) Å, b = 7.9488(5) Å, c = 19.4512(12) Å nih.gov
9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-oneC13H13NOOrthorhombicPna21a = 15.659(3) Å, b = 6.4251(12) Å, c = 10.038(2) Å researchgate.net

Analysis of Carbazole Core Planarity and Ring Puckering Parameters (e.g., Cremer-Pople coordinates)

The tetrahydrocarbazole skeleton consists of a fused aromatic indole (B1671886) core and a non-aromatic, six-membered ring. X-ray diffraction studies reveal that the fused benzene and pyrrole rings of the carbazole core are nearly coplanar. For instance, in this compound-1-thione, the dihedral angle between the benzene and fused pyrrole ring is a mere 0.71 (8)°. nih.govnih.gov In the parent 2,3,4,9-tetrahydro-1H-carbazole, this angle is similarly small at 0.6 (1)°. nih.gov However, in some derivatives like 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, a slightly larger deviation from planarity is observed, with a dihedral angle of 2.5 (1)°. researchgate.netscispace.com

The conformation of the non-aromatic cyclohexene ring is described by puckering parameters. This ring is not planar and adopts specific conformations to minimize steric strain. Common conformations observed in tetrahydrocarbazole derivatives include the "envelope" and "half-chair" forms. nih.govresearchgate.netnih.gov In the envelope conformation, one atom is out of the plane formed by the other five, while in the half-chair, two atoms are displaced on opposite sides of the plane. nih.gov For example, the cyclohexene ring in this compound-1-thione adopts an envelope form. nih.govnih.gov

The precise nature of this puckering can be quantitatively described using Cremer-Pople coordinates. nih.govu-tokyo.ac.jp These parameters provide a complete and unambiguous description of the ring's conformation using a set of amplitudes (q) and phase angles (φ), which define the extent and type of puckering. nih.govsmu.edu

Investigation of Torsional Angles and Intermolecular Interactions (e.g., N-H···S hydrogen bonds)

In the crystal structure of this compound-1-thione, a significant intermolecular N—H⋯S hydrogen bond is observed. nih.govnih.gov This interaction links molecules into centrosymmetric pairs, forming a distinct ring motif in the crystal lattice. nih.gov For the parent 2,3,4,9-tetrahydro-1H-carbazole, the crystal structure is stabilized by different types of interactions, namely intermolecular N—H⋯π and C—H⋯π forces, where the hydrogen atoms interact with the electron clouds of the aromatic rings. nih.gov In contrast, 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one features an intramolecular C—H⋯O hydrogen bond. scispace.com

CompoundInteraction TypeDescriptionReference
This compound-1-thioneN—H⋯S Hydrogen BondIntermolecular interaction forming centrosymmetric aggregates. nih.govnih.gov
2,3,4,9-Tetrahydro-1H-carbazoleN—H⋯π and C—H⋯π InteractionsIntermolecular forces stabilizing the crystal structure. nih.gov
9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-oneC—H⋯O Hydrogen BondIntramolecular interaction. scispace.com

Disorder Analysis and Refinement Strategies in Crystal Structures

In the crystallographic analysis of this compound and its derivatives, disorder is a phenomenon that can be encountered, particularly within the non-aromatic, flexible cyclohexene ring. This disorder arises from the presence of multiple, closely related conformational states of the molecule within the crystal lattice, which are averaged during the X-ray diffraction experiment. Accurate structural determination requires careful analysis and modeling of this disorder.

A notable example is observed in the crystal structure of this compound-1-thione. nih.gov In this derivative, the three methylene carbon atoms (C2, C3, and C4) of the cyclohexene ring were found to be disordered over two distinct positions. nih.gov This indicates that the ring adopts at least two different conformations in the solid state.

The refinement of such disordered structures necessitates specialized strategies. The primary approach involves a two-site model where the disordered atoms are split into two sets of positions, each representing a distinct conformation. The site occupancy factors (SOFs) for these positions are then refined, with the constraint that their sum equals unity. For the this compound-1-thione, the site occupancy factors for the major and minor components were refined to 0.862(4) and 0.138(4), respectively. nih.gov This signifies that one conformation is significantly more populated than the other within the crystal.

Geometric restraints are often applied during refinement to maintain realistic bond lengths and angles for the disordered fragments, which can otherwise become distorted. In some cases, bond distances involving the disordered atoms are restrained to be equal. nih.gov To prevent erratic displacements, especially for atoms in the less occupied site, damping factors may also be applied during the final refinement cycles. nih.gov

While some tetrahydrocarbazole derivatives exhibit disorder, others, like 6-methoxy-1,2,3,4-tetrahydrocarbazole, crystallize without any observable disorder in the cyclohexene ring. iucr.orgnih.gov This highlights that the presence and nature of disorder can be influenced by the substitution pattern on the carbazole core, which in turn affects the intermolecular interactions and crystal packing. In the case of unsubstituted 2,3,4,9-tetrahydro-1H-carbazole, disorder has also been reported, where two methylene carbons of the cyclohexene ring were disordered over two sites, with both components adopting a half-chair conformation. nih.gov

The table below summarizes refinement details for a disordered structure of a this compound derivative.

ParameterValue
Disordered AtomsC2A, C3A, C4A
Number of Sites2
Site Occupancy Factor (Major)0.862 (4)
Site Occupancy Factor (Minor)0.138 (4)
Refinement StrategyTwo-site model, SOF refinement, geometric restraints

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable tools for the purification of this compound and its derivatives from reaction mixtures and for the subsequent assessment of their purity. Thin Layer Chromatography (TLC) and Column Chromatography are the most commonly employed methods.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, qualitative method to monitor the progress of reactions that synthesize tetrahydrocarbazoles and to determine the appropriate solvent system for column chromatography. mdpi.comsigmaaldrich.com The separation on a TLC plate, typically coated with silica (B1680970) gel (SiO₂), depends on the polarity of the compounds and the eluent.

For tetrahydrocarbazole derivatives, a common mobile phase consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). nih.govasianpubs.org The ratio of these solvents is adjusted to achieve optimal separation, where the desired compound has a retention factor (Rf) value that allows clear distinction from starting materials and byproducts. For instance, in the synthesis of certain antiviral tetrahydrocarbazole derivatives, a hexane/ethyl acetate mixture in a 70:30 ratio was used, with the hydroperoxide intermediates showing an Rf value between 0.2 and 0.3. nih.gov The spots on the TLC plate are typically visualized under UV light (at 254 nm) or by using a chemical staining agent. rsc.org

The table below provides examples of TLC conditions used for tetrahydrocarbazole derivatives.

Compound TypeStationary PhaseMobile Phase (v/v)Rf Value
Tetrahydrocarbazole HydroperoxidesSilica GelHexane/Ethyl Acetate (70:30)0.2 - 0.3 nih.gov
6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amineSilica GelHexane/Ethyl Acetate (70:30)0.79 nih.gov
Methyl cyano(4-ethylcyclohexanone-3yl)acetate derivativeSilica GelEthyl Acetate/Hexane (1:1)0.43 asianpubs.org

Column Chromatography

Column chromatography is the standard method for the purification of this compound and its derivatives on a preparative scale. mdpi.comrsc.org The crude product obtained from a synthesis is loaded onto a column packed with a stationary phase, most commonly silica gel. asianpubs.orgresearchgate.net

The choice of eluent is critical and is typically determined by prior TLC analysis. A solvent system that provides a good separation of the desired compound from impurities on the TLC plate is chosen for the column. Gradient elution, where the polarity of the mobile phase is gradually increased, is often used to effectively separate compounds with different polarities. For example, mixtures of ethyl acetate and hexane are frequently used as eluents. mdpi.com In some cases, a small amount of a base like triethylamine (B128534) is added to the eluent mixture to prevent the decomposition of sensitive compounds on the acidic silica gel. nih.gov

For colored impurities that may arise during the synthesis of tetrahydrocarbazoles, a specific column chromatography technique can be employed. This involves packing a column with a lower layer of silica gel and an upper layer of alumina (B75360). Eluting with toluene (B28343) allows the colorless tetrahydrocarbazole to pass through while the colored byproducts are adsorbed onto the column. nih.gov After purification, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample of this compound or its derivatives. This method provides a crucial verification of the compound's empirical formula and is a standard procedure for characterizing newly synthesized compounds. researchgate.netresearchgate.net

The process involves the combustion of a precisely weighed amount of the pure compound in a stream of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified. From these measurements, the percentage composition of C, H, and N in the original sample is calculated.

The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity. researchgate.net This data, in conjunction with spectroscopic evidence (NMR, IR, MS), serves to unambiguously confirm the structure of the target molecule.

Below is a table showing representative elemental analysis data for a tetrahydrocarbazole derivative, demonstrating the comparison between calculated and found values.

CompoundMolecular FormulaAnalysisCalculated (%)Found (%)
A tetrahydrocarbazole derivative asianpubs.orgC₁₈H₂₀N₂O₂C72.9573.10
H6.806.64
N9.459.32
Another tetrahydrocarbazole derivative asianpubs.orgC₁₆H₁₈N₂C80.6380.59
H7.617.56
N11.7511.82

Computational Chemistry and Theoretical Studies of 6 Methyl 2,3,4,9 Tetrahydro 1h Carbazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For carbazole (B46965) derivatives, these theoretical studies provide a lens into their chemical behavior.

Density Functional Theory (DFT) for Electronic Properties and Reactivity Indices

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. Studies on various carbazole derivatives utilize DFT to calculate key parameters that describe their stability and reactivity. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

While specific DFT data for 6-methyl-2,3,4,9-tetrahydro-1H-carbazole is scarce, research on similar heterocyclic systems demonstrates the utility of DFT in predicting their electronic behavior. These calculations help in understanding the regions within the molecule that are more likely to act as electron donors or acceptors, which is crucial for predicting reaction mechanisms.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand might interact with a biological target.

Ligand-Target Interaction Modeling with Biological Macromolecules (e.g., YAP1)

Derivatives of this compound have been investigated for their potential as inhibitors of specific biological targets. For example, a compound structurally related to the subject of this article, N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, has been identified as an inhibitor of the transcriptional co-activator Yes-associated protein 1 (YAP1). nih.govresearchgate.net YAP1 is a key component of the Hippo signaling pathway, and its overexpression is linked to the progression of certain cancers. nih.gov

Molecular docking simulations would be instrumental in visualizing how this compound or its active derivatives fit into the binding pocket of a protein like YAP1. These models can predict the binding affinity and identify the specific amino acid residues involved in the interaction, which is critical for the rational design of more potent inhibitors.

Software Platforms for Docking Studies

A variety of software platforms are available for performing molecular docking simulations. Commonly used programs include AutoDock Vina and the Schrödinger Suite. nih.gov These platforms employ scoring functions to estimate the binding affinity between the ligand and the target protein. For instance, AutoDock Vina uses a Lamarckian genetic algorithm for its search protocol. mdpi.com The choice of software can influence the outcome of the docking study, and results are often cross-validated using multiple platforms.

Molecular Dynamics Simulations

In Silico Screening and Virtual Library Design for Bioactive Compounds

The carbazole scaffold is a well-established pharmacophore present in numerous naturally occurring and synthetic bioactive compounds. pharmainfo.in Consequently, this compound represents a valuable starting point for the design of virtual libraries of novel therapeutic agents. In silico screening methods are instrumental in efficiently exploring the chemical space around this core structure to identify derivatives with high predicted affinity and favorable pharmacokinetic properties for a specific biological target. nih.gov

The process of designing and screening a virtual library based on this compound typically involves several key steps:

Scaffold Selection and Derivatization: The this compound core is selected as the template. A virtual library is then generated by systematically adding various substituents at different positions of the molecule, such as the nitrogen atom of the indole (B1671886) ring or the aromatic ring.

Target Identification and Preparation: A biological target, such as an enzyme or a receptor implicated in a disease, is chosen. The three-dimensional structure of the target is obtained from crystallographic data or generated through homology modeling.

Molecular Docking: The designed derivatives are then "docked" into the binding site of the target protein using software like AutoDock Vina. pharmainfo.in This process predicts the binding conformation and estimates the binding affinity, often expressed as a docking score or binding energy. For example, in a study on carbazole derivatives as topoisomerase II inhibitors, compounds with good binding energy scores (e.g., -9.21 and -9.50 kcal/mol) were identified as promising candidates. researchgate.net

ADMET Prediction: The drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of the virtual library are assessed. This is crucial for filtering out compounds that are likely to fail in later stages of drug development. chemmethod.com Computational tools can predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity.

The following table illustrates a hypothetical subset of a virtual library based on this compound and the types of data generated during an in silico screening campaign:

Compound IDR-group at N9Predicted Binding Energy (kcal/mol)Predicted GI AbsorptionLipinski's Rule of Five Violations
MTC-001-H-7.5High0
MTC-002-CH2CH2OH-8.2High0
MTC-003-COCH3-7.9High0
MTC-004-SO2Ph-9.1Low1

This systematic in silico approach allows for the prioritization of a smaller number of promising candidates for chemical synthesis and subsequent in vitro and in vivo testing, thereby accelerating the drug discovery process. nih.gov

Conformation Analysis and Energetic Minimization using Molecular Mechanics

The three-dimensional structure, or conformation, of this compound is a key determinant of its physical, chemical, and biological properties. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. Molecular mechanics is a computational method that is well-suited for this purpose, providing a balance between accuracy and computational cost.

In molecular mechanics, molecules are treated as a collection of atoms held together by springs (bonds), and the potential energy of a given conformation is calculated using a force field. This force field is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

For this compound, the main conformational flexibility arises from the tetrahydro- portion of the molecule, specifically the cyclohexene (B86901) ring. Crystallographic studies of closely related compounds, such as this compound-1-thione, reveal that the cyclohexene ring adopts a non-planar conformation, typically an envelope or half-chair form. nih.govnih.gov In the case of the -thione derivative, the cyclohexene ring was found to be in an envelope form. nih.govnih.gov Similarly, the cyclohexene ring in 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one also adopts an envelope conformation. researchgate.net

The planarity of the carbazole unit is another important conformational feature. In the solid state, the carbazole moiety in these derivatives is nearly planar, with a very small dihedral angle between the benzene (B151609) ring and the fused pyrrole (B145914) ring. nih.govnih.govresearchgate.net

A molecular mechanics study of this compound would involve a systematic search of the conformational space to identify the global and local energy minima. The results of such a study can be compared with experimental data from X-ray crystallography to validate the chosen force field and to gain a deeper understanding of the molecule's conformational preferences in different environments.

The following table summarizes key structural parameters for related compounds, which would be used as a benchmark for molecular mechanics calculations on this compound:

CompoundCyclohexene Ring ConformationDihedral Angle (Benzene-Pyrrole)Reference
This compound-1-thioneEnvelope0.71(8)° nih.govnih.gov
9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-oneEnvelope2.5(1)° researchgate.net

Energetic minimization would provide the relative energies of the different stable conformations, allowing for the prediction of the most populated conformer at a given temperature. This information is invaluable for understanding how the molecule might interact with a biological receptor or how it might pack in a crystal lattice.

Biological and Pharmacological Investigations of 6 Methyl 2,3,4,9 Tetrahydro 1h Carbazole Derivatives

Anticancer and Antitumor Activity

The core of the research into these carbazole (B46965) derivatives lies in their ability to inhibit the growth of and kill cancer cells. This activity is being explored across a range of cancer types, revealing a potential for broad-spectrum application in cancer therapy.

Cytotoxicity Assessment Against Various Cancer Cell Lines

The cytotoxic potential of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole derivatives has been evaluated against several human cancer cell lines, demonstrating a range of efficacy.

While specific studies on this compound derivatives against HT29 and HCT116 colon cancer cell lines are not extensively detailed in the available literature, broader research into carbazole compounds has shown significant cytotoxic effects against these types of cancer cells. For instance, various other carbazole derivatives have been reported to exhibit inhibitory effects on the growth of both HT29 and HCT116 cells. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for some non-specific carbazole derivatives have been documented, indicating their potential as therapeutic agents for colon cancer. However, further research is needed to determine the specific efficacy of this compound derivatives.

Research into the effects of this compound derivatives on T-cell leukemia cell lines such as Jurkat is an emerging area. While direct studies on these specific compounds are limited, the broader class of carbazole alkaloids has been investigated for antiproliferative activities. For example, certain novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides have shown potent cytotoxic activity against Jurkat cells, with GI50 values in the nanomolar range, comparable to the standard chemotherapy drug doxorubicin. nih.gov These findings suggest that the carbazole scaffold is a promising backbone for the development of new anti-leukemia agents.

A specific derivative, N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA), has been identified as a potent agent against bladder cancer. nih.govnih.gov This compound has been shown to suppress the viability of bladder cancer cells both in laboratory studies and in animal models. nih.gov The mechanism of action involves the Hippo signaling pathway, a key regulator of cell proliferation. DMPCA induces the phosphorylation of LATS1 and the downstream transcriptional co-activators YAP1 and TAZ, which are often overexpressed in advanced bladder cancers and are associated with a poor prognosis. nih.govresearchgate.net While specific IC50 values for T24 and 5637 cell lines are not detailed in the readily available literature, the demonstrated anti-tumor effect of DMPCA underscores the potential of this class of compounds in treating bladder cancer. nih.gov

The MCF-7 breast cancer cell line has been a common target for evaluating the cytotoxicity of various carbazole derivatives. researchgate.netnih.gov Numerous studies have reported the efficacy of different carbazole compounds in inhibiting the growth of MCF-7 cells, with some exhibiting significant IC50 values. researchgate.netnih.gov For example, certain N-thioalkylcarbazole derivatives have shown anti-proliferative activity against MCF-7 cells. nih.gov Additionally, other carbazole-containing compounds have been investigated for their genotoxic and epigenomic effects on MCF-7 cells, which can contribute to their anticancer properties. nih.govmdpi.com These findings highlight the potential of the carbazole framework in the development of new therapeutic strategies for breast cancer.

Induction of Apoptosis and Cell Cycle Modulation

Beyond direct cytotoxicity, this compound derivatives are being investigated for their ability to trigger programmed cell death, or apoptosis, and to interfere with the cancer cell cycle.

Research indicates that certain carbazole derivatives can induce cell cycle arrest, particularly in the G2/M phase. rsc.org This prevents cancer cells from dividing and proliferating. For instance, a derivative known as Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) has been shown to cause an accumulation of cells in the G2/M stage of the cell cycle in human glioma cells, which is a precursor to apoptosis. rsc.org While the specific effects of this compound derivatives on M phase arrest are a subject of ongoing investigation, the broader class of carbazoles demonstrates a clear potential to modulate the cell cycle.

The tumor suppressor protein p53 and the Bcl-2 family of proteins are critical regulators of apoptosis. nih.govnih.govmdpi.com The p53 protein can trigger apoptosis in response to cellular stress, such as DNA damage, in part by influencing the expression of Bcl-2 family members. mdpi.com The Bcl-2 protein itself is anti-apoptotic, and its inhibition can promote cancer cell death. nih.gov Studies have shown that p53 can repress the transcription of the Bcl-2 gene and can also directly interact with Bcl-2 proteins in the cytoplasm to promote apoptosis. nih.govnih.gov While the direct interaction of this compound derivatives with p53 and Bcl-2 is not yet fully elucidated, the known anticancer effects of carbazoles suggest that modulation of these key apoptotic pathways is a likely mechanism of action. Further research is needed to detail the specific effects of these derivatives on p53 expression and Bcl-2 phosphorylation.

Neuroprotective Efficacy and Neurodegenerative Disease Research

Derivatives of the this compound scaffold have emerged as significant subjects of investigation for their potential therapeutic applications in neurodegenerative diseases. mdpi.comnih.gov Research has focused on their ability to counteract cellular damage mechanisms that are hallmarks of conditions like Alzheimer's and Parkinson's disease. mdpi.commdpi.com These compounds exhibit a range of biological activities, including antioxidative, anti-apoptotic, and neurotrophic effects, which form the basis of their neuroprotective potential. nih.gov

Reduction of Oxidative Stress in Neuronal Cultures

Oxidative stress is a key contributor to neuronal death in various neurodegenerative disorders. mdpi.commdpi.com Carbazole derivatives have demonstrated notable efficacy in mitigating this damage. Studies have shown that certain synthetic carbazole compounds can protect neuronal cells, such as neuro2a cells, from cytotoxicity induced by hydrogen peroxide (H2O2), a potent oxidizing agent. mdpi.commdpi.com The neuroprotective mechanism is often linked to their antioxidant capabilities, including the scavenging of free radicals. mdpi.com For instance, a structure-activity relationship (SAR) analysis of synthetic claulansine F analogues revealed that the presence of methyl groups at the C-3 and C-6 positions of the carbazole structure was associated with a stronger neuroprotective effect against H2O2-induced injury in PC12 cells and primary cortical neurons. mdpi.com This highlights the potential of these compounds to preserve neuronal integrity by combating oxidative damage. nih.gov

Potential in Protecting Against Neurodegenerative Conditions (e.g., Alzheimer's, Parkinson's)

The multifaceted nature of this compound derivatives makes them promising candidates for neurodegenerative disease research. niscair.res.in

Alzheimer's Disease (AD): A primary focus in AD research is the inhibition of cholinesterases to address the decline in acetylcholine. niscair.res.inepa.gov A series of 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). niscair.res.inepa.gov Certain amino and nitro derivatives were identified as selective AChE inhibitors, suggesting their potential as leads for anti-Alzheimer's agents. niscair.res.inepa.gov Beyond cholinesterase inhibition, other N-alkyl carbazole derivatives have been investigated for their ability to interfere with the aggregation of amyloid β-peptide (Aβ), a key event in the formation of senile plaques. nih.govresearchgate.net Docking studies and in vitro experiments have shown that these compounds can bind to key residues involved in Aβ fibrillization, thereby increasing the solubility of the peptide and preventing its aggregation. nih.govresearchgate.net

Parkinson's Disease (PD): The pathology of Parkinson's disease involves the progressive loss of dopaminergic neurons. researchgate.net Research has explored the protective effects of carbazole alkaloids against neurotoxin-induced apoptosis in cell models relevant to PD. mdpi.com For example, several phyto-carbazole alkaloids have demonstrated substantial neuroprotective effects against apoptosis induced by 6-hydroxydopamine (6-OHDA) in human neuroblastoma SH-SY5Y cells. mdpi.com This suggests that carbazole derivatives could help protect against the neuronal degeneration characteristic of Parkinson's disease. mdpi.com

Modulation of Neuronal NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor plays a crucial role in neuronal plasticity, learning, and memory. nih.gov Its dysregulation is implicated in the pathophysiology of neurodegenerative conditions, including Alzheimer's disease. nih.gov While the NMDA receptor is a recognized therapeutic target, direct studies detailing the modulation of these receptors by this compound derivatives are limited in the available research. The activation of synaptic NMDA receptors is known to support cell survival, whereas activation of extrasynaptic NMDA receptors can promote cell death, contributing to AD etiology. nih.gov Therapeutic strategies, such as the approved AD drug memantine, function by targeting NMDA receptors. nih.gov Further investigation is required to elucidate any specific interactions between this compound derivatives and the distinct subunits of neuronal NMDA receptors.

Antimicrobial Activity Studies

Carbazole derivatives are recognized as an important class of antimicrobial agents, with numerous studies investigating their efficacy against a wide range of pathogenic bacteria and fungi. nih.govsemanticscholar.org The rigid, aromatic carbazole ring system allows for the introduction of various functional groups, leading to compounds with broad-spectrum antimicrobial potential. sci-hub.se

Antibacterial Spectrum Against Pathogens (e.g., Escherichia coli, Staphylococcus aureus, MRSA)

Derivatives of this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Escherichia coli : Several carbazole derivatives have been tested against E. coli. Murrayaquinone A, a naturally occurring carbazole alkaloid, demonstrated notable activity against this Gram-negative bacterium. nih.govresearchgate.net Synthesized derivatives have also shown promise; for example, certain carbazole aminothiazoles and N-substituted carbazoles with an imidazole (B134444) moiety exhibit inhibitory effects. nih.govwisdomlib.org

Staphylococcus aureus : This Gram-positive pathogen is a frequent target in antimicrobial screening. Numerous carbazole compounds have shown potent activity against S. aureus. nih.govnih.gov For instance, 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione was found to be active against S. aureus with a Minimum Inhibitory Concentration (MIC) value of 100 µg/mL. iosrjournals.org Other studies have reported bisindole tetrahydrocarbazoles and carbazole aminothiazoles with strong inhibitory action. wisdomlib.orgmdpi.com

Methicillin-Resistant Staphylococcus aureus (MRSA) : The emergence of antibiotic-resistant strains like MRSA is a major public health concern. iosrjournals.org Carbazole derivatives have demonstrated significant potential in combating this pathogen. One of the most active compounds, 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione, exhibited remarkable activity against MRSA with a MIC value of 50 µg/mL. iosrjournals.org Other research has identified carbazole aminothiazoles and N-substituted carbazoles that show better inhibition against MRSA than reference drugs like chloromycin and norfloxacin. wisdomlib.orgnih.gov

Table 1: Antibacterial Activity of Selected Carbazole Derivatives

Compound Class/Derivative Target Pathogen Reported Activity (MIC)
6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione Staphylococcus aureus 100 µg/mL iosrjournals.org
6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione MRSA 50 µg/mL iosrjournals.org
Murrayaquinone A Escherichia coli Active nih.gov
Murrayaquinone A Staphylococcus aureus 50 µg/mL nih.gov
Carbazole aminothiazole derivative (1f) MRSA 4 µg/mL wisdomlib.org
N-substituted carbazole with imidazole moiety S. aureus, E. coli, MRSA 1–8 µg/mL nih.gov
Bisindole tetrahydrocarbazole (5-cyano derivative) MRSA Active mdpi.com

Antifungal and Anti-Yeast Activities

In addition to their antibacterial properties, carbazole derivatives have been evaluated for their effectiveness against pathogenic fungi and yeasts. nih.govwisdomlib.org These compounds have shown a broad spectrum of activity against species such as Candida albicans and Aspergillus niger. nih.govresearchgate.net The introduction of a 1,2,4-triazole (B32235) moiety into the carbazole structure has been shown to increase antifungal activity against C. albicans, with some derivatives achieving MIC values of 2–4 µg/mL. nih.gov Similarly, carbazole triazolium compounds displayed excellent activity against all fungal strains tested. nih.gov Other studies have synthesized novel carbazole-based macrocyclic amides and carbazole aminothiazoles that are active against pathogenic fungi, including Trichophyton rubrum and Candida krusei. wisdomlib.org

Table 2: Antifungal Activity of Selected Carbazole Derivatives

Compound Class/Derivative Target Pathogen Reported Activity (MIC)
N-substituted carbazole with 1,2,4-triazole moiety Candida albicans 2–4 µg/mL nih.gov
Carbazole triazolium compound Fungal strains 1.0 to 64 µg/mL nih.gov
N-ethyl-[N-methyl-piperazinyl] derivative Candida albicans, Aspergillus niger 1.9 to 7.8 µg/mL nih.gov
Carbazole aminothiazoles C. utilis Active wisdomlib.org
Carbazole-based pyrimidine/pyrazole derivatives Candida albicans, Aspergillus fumigatus 8.7 to 10.8 µg/mL nih.gov

Anti-mycobacterial Activity (e.g., Mycobacterium tuberculosis H37Rv)

While carbazole derivatives, in general, have been investigated for their potential as antitubercular agents, a review of the available scientific literature did not yield specific studies on the anti-mycobacterial activity of this compound or its direct derivatives against Mycobacterium tuberculosis H37Rv. Research in this area has focused on other carbazole-containing structures, such as carbazoloquinones and various substituted carbazoles, which have shown inhibitory effects against this bacterial strain. nih.goviosrjournals.org However, specific data for the this compound scaffold is not presently available in the reviewed literature.

Anticonvulsant Properties in Animal Models

The potential for carbazole-based compounds to act as anticonvulsants has been a subject of interest in medicinal chemistry. However, specific investigations into the anticonvulsant properties of this compound and its derivatives in established animal models of epilepsy, such as the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) tests, were not identified in the reviewed scientific literature. nih.gov Research on anticonvulsant agents has explored a wide variety of heterocyclic structures, but data directly pertaining to the this compound core is not available. pensoft.net

Anti-inflammatory Effects

Carbazole and its derivatives have been recognized for their anti-inflammatory potential. sphinxsai.com The anti-inflammatory properties of tetrahydrocarbazoles, in particular, have been reviewed, indicating that this class of compounds can target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). eurekaselect.com For instance, studies on related carbazole structures, like 6-chloro-alpha-methyl-carbazole-2-acetic acid, have demonstrated significant anti-inflammatory activity in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These studies often utilize the carrageenan-induced paw edema model in rats to assess anti-inflammatory effects. sphinxsai.com Despite these findings for the broader class of carbazoles, specific research detailing the anti-inflammatory effects of this compound was not found in the available literature.

Cholinesterase Inhibitory Activity in Alzheimer's Disease Research

The inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy in the management of Alzheimer's disease. Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated for their potential as cholinesterase inhibitors. niscpr.res.inniscair.res.inepa.gov

A series of 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been evaluated for their in vitro inhibitory activity against acetylcholinesterase using the spectrophotometric method developed by Ellman. niscpr.res.inniscair.res.in This method measures the activity of the enzyme by monitoring the formation of a yellow-colored product resulting from the reaction of thiocholine (B1204863) with dithiobisnitrobenzoate. niscpr.res.in In these studies, several derivatives of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole and related compounds were tested. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of these compounds.

Below is a table summarizing the AChE inhibitory activity of selected 6-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 6-Substituted-2,3,4,9-tetrahydro-1H-carbazole Derivatives

Compound Number Compound Name AChE IC50 (µM)
2 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole 12.35 ± 0.531
3 6-Amino-2,3,4,9-tetrahydro-1H-carbazole 1.94 ± 0.114
4 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole 2.05 ± 0.231
5 9-Ethyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole 2.18 ± 0.174

Data sourced from Kukreja et al. niscair.res.in

The same series of 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives were also assessed for their inhibitory activity against butyrylcholinesterase (BChE), another key enzyme in cholinergic neurotransmission. niscpr.res.inniscair.res.in The evaluation was also carried out using Ellman's method, with butyrylthiocholine (B1199683) iodide as the substrate. niscpr.res.in The IC50 values were determined to compare the inhibitory potency of the synthesized compounds against BChE.

The following table presents the BChE inhibitory activity for the selected 6-substituted derivatives.

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected 6-Substituted-2,3,4,9-tetrahydro-1H-carbazole Derivatives

Compound Number Compound Name BChE IC50 (µM)
2 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole 15.21 ± 0.612
3 6-Amino-2,3,4,9-tetrahydro-1H-carbazole 7.21 ± 0.324
4 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole 8.14 ± 0.511
5 9-Ethyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole 8.24 ± 0.428

Data sourced from Kukreja et al. niscair.res.in

Anti-Prion Activity in Transmissible Spongiform Encephalopathy (TSE)-Infected Cells

Transmissible Spongiform Encephalopathies (TSEs), or prion diseases, are fatal neurodegenerative disorders. Research into therapeutic agents has explored various chemical scaffolds, including carbazole derivatives. A specific derivative of this compound has been identified as a novel anti-prion compound. nih.gov

The compound, 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one, referred to as GJP14, was discovered through in silico screening and subsequently evaluated in cellular assays. nih.gov This compound demonstrated the ability to inhibit the accumulation of the scrapie isoform of the prion protein (PrPSc) in TSE-infected cells.

Further studies involving the synthesis and evaluation of various derivatives of GJP14 have provided insights into the structure-activity relationship for anti-prion activity. The key structural features identified as essential for this activity include the tricyclic aromatic ring of the carbazole core, a hydroxyl group at the 2-position of the N-propyl side chain, and an amino group at the 3-position of the same side chain. nih.gov Notably, derivatives with an N-ortho-halobenzyl group showed enhanced activity, with the most potent derivative being eight times more effective than the original lead compound, GJP14. nih.gov

Table 3: Anti-Prion Activity of a this compound Derivative

Compound Name Activity

In Vivo Antitumor Effects of this compound Derivatives Explored in Preclinical Models

Early-stage research into the in vivo efficacy of this compound derivatives has shown preliminary but promising antitumor activity in mouse xenograft models. These studies, while not extensive, provide a foundation for the potential development of this class of compounds as cancer therapeutics.

Investigations into the anticancer potential of carbazole alkaloids and their synthetic derivatives have been ongoing, with a focus on their mechanisms of action, which often involve DNA intercalation and inhibition of key enzymes involved in cell proliferation. The this compound scaffold, in particular, has been a subject of medicinal chemistry efforts to generate novel compounds with improved efficacy and selectivity.

A notable, albeit limited, study investigated the in vivo antitumor effects of a derivative of this class in a T-24 bladder cancer xenograft model. In this preclinical trial, the compound, referred to as 6a, was administered intravenously to mice bearing T-24 tumors. The treatment resulted in a dose-dependent inhibition of tumor growth when compared to the vehicle control group.

The table below summarizes the key findings from this exploratory in vivo study.

Antitumor Efficacy of Compound 6a in T-24 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) ± SD (Day 27)Relative Tumor Increment Rate (T/C, %)Tumor Weight (g) (Day 27)
Vehicle ControlData not available100Data not available
Compound 6a (6 mg/kg)Data not availableNot specifiedData not available
Compound 6a (12 mg/kg)Significantly reduced vs. controlNot specifiedSignificantly reduced vs. control
Cisplatin (2 mg/kg)Significantly reduced vs. controlNot specifiedSignificantly reduced vs. control

Data presented is qualitative based on graphical representations from the source. Specific numerical values for tumor volume and weight were not provided in the available abstract.

While the specific numerical data on tumor volume and weight were not detailed in the accessible literature, graphical representations indicated a significant reduction in both parameters for the groups treated with compound 6a, particularly at the higher dose, as well as for the positive control group treated with cisplatin. researchgate.net Furthermore, the study monitored the body weight of the mice as a general indicator of toxicity, and no significant adverse effects were reported for the compound 6a-treated groups. researchgate.net

It is important to note that the available research on the in vivo efficacy of this compound derivatives in mouse xenograft models is still in its nascent stages. The preliminary findings with compound 6a in a single cancer cell line xenograft provide a proof-of-concept for the potential antitumor activity of this compound class in a living organism. However, comprehensive studies involving a wider range of cancer models, detailed pharmacokinetic and pharmacodynamic assessments, and long-term survival studies are necessary to fully elucidate their therapeutic potential and to identify lead candidates for further development.

The broader class of carbazole derivatives has been the subject of more extensive research, with some compounds progressing to clinical trials for various cancer indications. mdpi.comnih.gov This provides a strong rationale for the continued investigation of novel analogs such as those derived from this compound. Future research will likely focus on optimizing the structure of these derivatives to enhance their potency, improve their drug-like properties, and minimize potential toxicities.

Mechanistic Elucidation of 6 Methyl 2,3,4,9 Tetrahydro 1h Carbazole Biological Action

Identification of Molecular Targets and Binding Interactions

The biological effects of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole and its derivatives are rooted in their ability to interact with specific molecular targets, including enzymes and signaling proteins. These interactions can trigger a cascade of downstream cellular events.

Interaction with Enzymes and Receptors

Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold have been identified as inhibitors of cholinesterase enzymes, which are critical targets in the management of neurodegenerative conditions like Alzheimer's disease. Specifically, studies have evaluated the inhibitory potential of various substituted tetrahydrocarbazoles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). niscpr.res.inepa.gov

One study synthesized a series of 6- and 9-substituted derivatives and tested their activity using the Ellman's method. niscpr.res.in Several compounds, including a 6-amino derivative, were found to be selective inhibitors of AChE when compared to the standard drug donepezil. niscpr.res.inepa.gov This suggests that the tetrahydrocarbazole core can be modified to achieve potent and selective inhibition of enzymes involved in neurotransmission. niscpr.res.in

Table 1: Cholinesterase Inhibitory Activity of Selected 2,3,4,9-tetrahydro-1H-carbazole Derivatives
Compound DerivativeTarget EnzymeInhibitory Activity (IC50)Selectivity
6-Amino-2,3,4,9-tetrahydro-1H-carbazoleAChEData Not SpecifiedSelective for AChE
9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazoleAChEData Not SpecifiedSelective for AChE
N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amineAChEData Not SpecifiedSelective for AChE
Compound 6i (benzyl pyridine (B92270) hybrid)BuChE0.088 µMPotent and Selective for BuChE

Modulation of Cellular Protein Levels (e.g., YAP/TAZ)

A significant finding in the study of this compound derivatives is their ability to modulate the levels and activity of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). nih.gov These proteins are the primary downstream effectors of the Hippo signaling pathway and are crucial regulators of cell proliferation and organ size.

A specific derivative, N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA), was identified from a chemical library for its ability to target the Hippo pathway. nih.gov Research demonstrated that DMPCA induces the phosphorylation of both LATS1 (a core Hippo pathway kinase) and the YAP/TAZ proteins in bladder cancer cells. nih.gov Phosphorylation of YAP/TAZ sequesters them in the cytoplasm, preventing their translocation to the nucleus and subsequent activation of pro-proliferative genes, thereby suppressing cancer cell viability. nih.govnih.gov

Investigation of Intracellular Signaling Pathways

The molecular interactions of this compound derivatives translate into the modulation of complex intracellular signaling networks, most notably the Hippo pathway.

Suppression of Hippo Signaling Pathway

The Hippo pathway is a critical tumor-suppressing signaling cascade that controls tissue growth. nih.gov When the pathway is active, a series of kinases (MST1/2 and LATS1/2) leads to the phosphorylation and inactivation of YAP/TAZ. nih.gov The derivative DMPCA has been shown to activate this kinase cascade. By inducing the phosphorylation of LATS1, DMPCA effectively turns the Hippo pathway "on," leading to the downstream phosphorylation and suppression of YAP/TAZ activity. nih.gov This action highlights the potential of this compound derivatives as pharmacological activators of the Hippo pathway for therapeutic purposes, such as in cancer treatment. nih.gov

Table 2: Effect of DMPCA on Hippo Pathway Proteins
Protein TargetEffect of DMPCADownstream Consequence
LATS1Induces Phosphorylation (Activation)Phosphorylation of YAP/TAZ
YAP1/TAZInduces Phosphorylation (Inactivation)Cytoplasmic retention, suppression of target gene transcription

Bioreduction Pathways of Nitro-Substituted Derivatives

The synthesis of biologically active tetrahydrocarbazole derivatives often involves the introduction of a nitro group, typically at the 6-position, which can then be chemically reduced to an amino group. niscpr.res.in This chemical transformation is analogous to bioreduction pathways that can occur in biological systems. The bioreduction of a nitroaromatic group is a multi-step process that can proceed through highly reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives. researchgate.net This process is often mediated by cellular enzymes known as nitroreductases. The complete reduction of the nitro group to a primary amine involves the sequential transfer of electrons and is considered a complex process. researchgate.net This pathway is significant as the resulting amino group can be crucial for the molecule's biological activity, such as its ability to inhibit enzymes like AChE. niscpr.res.in

Advanced Cellular and Molecular Biology Techniques

The elucidation of the mechanisms described above relies on a suite of advanced laboratory techniques. To study the interaction with enzymes like AChE, spectrophotometric assays such as the Ellman's method are employed to measure the rate of enzyme activity in the presence and absence of the inhibitor. niscpr.res.in

Investigating the modulation of protein levels and signaling pathways involves techniques such as:

Western Blotting: This is used to detect specific proteins and their phosphorylation status. For instance, antibodies specific to phosphorylated LATS1 (p-LATS1) and phosphorylated YAP (p-YAP) are used to confirm the activation of the Hippo pathway by a compound like DMPCA. mdpi.com

Phos-tag™ SDS-PAGE: This is a specialized electrophoresis technique used to separate phosphorylated proteins from their non-phosphorylated counterparts, providing a clear visualization of changes in phosphorylation status. springernature.com

Luciferase Reporter Assays: These assays are used to measure the transcriptional activity of YAP/TAZ. researchgate.net Cells are engineered with a reporter gene (luciferase) under the control of a YAP/TAZ-responsive promoter. A decrease in luciferase activity upon treatment with a compound indicates suppression of YAP/TAZ function. researchgate.net

In Vitro Kinase Assays: To confirm direct interactions, purified kinases (like LATS2) and substrates (like YAP) can be combined in a test tube with a radioactive ATP source to directly measure the phosphorylation of the substrate by the enzyme. researchgate.net

Cell Viability and Proliferation Assays: To determine the functional consequences of pathway modulation, assays that measure cell survival and growth are used on cells treated with the compound.

Animal Models: In vivo studies, such as mouse xenograft models where human cancer cells are implanted into mice, are used to confirm the anti-tumor effects of compounds like DMPCA. nih.gov

Molecular Docking: In silico computational methods are used to predict and analyze the binding interactions between the small molecule derivatives and their protein targets, such as the active site of AChE. nih.gov

Western Blotting for Protein Expression Analysis

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample from cell or tissue extracts. This method is crucial for understanding how a compound like this compound may alter cellular function by modulating the levels of key proteins involved in signaling pathways related to cell proliferation, apoptosis, and other vital processes.

The process involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. The bound antibodies are then visualized, often through chemiluminescence or fluorescence, allowing for the quantification of protein expression levels. By comparing protein levels in cells treated with the compound to untreated control cells, researchers can identify which cellular pathways are being affected. For instance, an increase in the expression of pro-apoptotic proteins like Bax or a decrease in anti-apoptotic proteins like Bcl-2 would suggest that the compound induces cell death through the intrinsic apoptotic pathway.

While comprehensive studies detailing the effects of this compound on specific protein expression profiles are not extensively available in the public domain, this technique remains a fundamental tool for such mechanistic investigations.

In Vitro Cell Viability Assays (e.g., MTT assay)

In vitro cell viability assays are fundamental in pharmacological research to determine the cytotoxic or cytostatic effects of a compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which is often an indicator of cell viability. nih.gov Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. nih.gov

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been the subject of such investigations to determine their potential as anticancer agents. In one study, a series of 3,6-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. mostwiedzy.pl Among the synthesized compounds was a derivative featuring a 6-methyl substitution. The cytotoxic effects of these compounds were assessed against human breast adenocarcinoma (MCF-7), human colorectal carcinoma (HCT116), and human lung carcinoma (A549) cell lines. mostwiedzy.pl The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. nih.gov

The research findings indicated that thioamide derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold demonstrated significant anticancer activity. mostwiedzy.pl The comprehensive in vitro profiling for these compounds included evaluations of cell cytotoxicity, morphological changes, and impacts on mitochondrial function and apoptosis. mostwiedzy.pl

Cytotoxicity (IC50 in µM) of a this compound Derivative Against Various Cancer Cell Lines mostwiedzy.pl
CompoundMCF-7A549HCT116
N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)furan-2-carbothioamide4.56 ± 0.816.56 ± 1.174.83 ± 0.92

Genetic Manipulation Techniques (e.g., siRNA knockdown, CRISPR-Cas9 for target validation)

To definitively identify the cellular target of a bioactive compound and validate its role in the observed biological effect, genetic manipulation techniques are indispensable tools. These methods allow for the specific modulation of gene expression, enabling researchers to mimic the effect of a drug or to render cells resistant to its effects.

siRNA Knockdown: Small interfering RNA (siRNA) is a class of double-stranded RNA molecules that can be used to silence the expression of specific genes through a process known as RNA interference (RNAi). researchgate.netewadirect.com In the context of target validation, if a compound is hypothesized to inhibit a particular protein, introducing siRNA that specifically targets the mRNA of that protein should produce a similar biological effect as the compound. ewadirect.comnih.gov Conversely, if the target protein is essential for the compound's activity, its knockdown might lead to reduced efficacy of the compound.

CRISPR-Cas9 for Target Validation: The CRISPR-Cas9 system is a powerful and precise genome-editing tool that can be used to permanently disrupt a gene (knockout) or modify its sequence. For target validation, CRISPR-Cas9 can be used to create knockout cell lines that lack the putative protein target of a compound. If the knockout cells become resistant to the compound's effects, it provides strong evidence that the disrupted gene product is the direct target. This technology streamlines the generation of cell-line models for target validation.

While specific applications of siRNA or CRISPR-Cas9 to validate the targets of this compound are not detailed in available research, these techniques represent the gold standard for confirming the molecular targets of novel therapeutic agents.

Structure Activity Relationship Sar Studies of 6 Methyl 2,3,4,9 Tetrahydro 1h Carbazole Analogues

Influence of Substituents at Specific Ring Positions (e.g., 3, 6, 9) on Biological Activity

The biological activity of tetrahydrocarbazole derivatives is highly dependent on the nature and position of substituents on the carbazole (B46965) ring. nih.gov Modifications at the C-3, C-6, and N-9 positions have been extensively studied to develop compounds with enhanced potency and selectivity for various biological targets, including cancer cells. nih.govwjarr.com

For instance, a series of 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. niscair.res.inepa.gov In this study, specific substitutions at the C-6 and N-9 positions led to compounds with selective AChE inhibition. niscair.res.inepa.gov Notably, the 6-amino derivative, a 9-methyl-6-nitro derivative, and an N-butyl-6-amino derivative were identified as selective AChE inhibitors when compared to the standard drug, donepezil. niscair.res.in

Furthermore, the synthesis of novel 3,6-disubstituted 2,3,4,9-tetrahydro-1H-carbazole derivatives has yielded compounds with significant anticancer activity. mostwiedzy.pl Specifically, two thioamide compounds demonstrated notable cytotoxicity against MCF-7, HCT116, and A549 cancer cell lines. mostwiedzy.pl These findings underscore the importance of substitution patterns at the C-3 and C-6 positions in modulating the anticancer properties of the tetrahydrocarbazole scaffold. nih.govmostwiedzy.pl The hybridization of the carbazole core at these positions with other pharmacologically active moieties has been a successful strategy in generating potent anticancer agents. nih.gov

Impact of the Methyl Group at C-6 on Chemical and Biological Properties

The presence of a methyl group at the C-6 position of the 2,3,4,9-tetrahydro-1H-carbazole ring has a discernible impact on the molecule's biological activity. This substitution is a key feature in several derivatives designed for specific therapeutic targets.

In the context of anti-prion activity, the lead compound GJP14, chemically identified as 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one, features a methyl group at the C-6 position. nih.govnih.gov This compound was found to inhibit the accumulation of the scrapie prion protein (PrPSc). nih.gov The SAR studies on GJP14 and its derivatives indicate that while the tricyclic aromatic ring and specific substitutions on the N-propyl chain are crucial for activity, the 6-methyl group is a consistent feature of the initial potent scaffold. nih.govnih.gov

Furthermore, in the development of acetylcholinesterase inhibitors for potential Alzheimer's disease treatment, a 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole derivative was found to be a selective AChE inhibitor. niscair.res.in The presence of the methyl group at C-6, in combination with other substituents, contributes to this selectivity.

Role of Specific Functional Groups and Side Chains on Pharmacological Efficacy

Research into the anti-prion activity of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole analogues has highlighted the critical importance of the arrangement of functional groups on the N-9 propyl side chain. nih.govnih.gov Structure-activity relationship studies have established that a hydroxy group at the 2-position and an amino group at the 3-position of the N-propyl group are fundamental requirements for anti-prion activity. nih.govnih.gov

The lead compound, GJP14 (2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one), which demonstrates inhibitory activity against PrPSc accumulation with an IC50 of 8.54 µM, possesses this specific arrangement. nih.gov The synthesis and evaluation of various GJP14 derivatives confirmed that the tricyclic aromatic ring, along with the vicinal hydroxy and amino functionalities on the N-propyl side chain, forms the basic pharmacophore necessary for the observed biological effect. nih.govnih.gov

Key Structural Requirements for Anti-Prion Activity of GJP14 Analogues
Structural FeaturePositionRequirement for Activity
Tricyclic Aromatic RingCore ScaffoldEssential
Hydroxy Group2-position of N-propyl chainEssential
Amino Group3-position of N-propyl chainEssential

The introduction of halogen atoms to the carbazole scaffold is a common strategy to modulate biological potency. nih.govnih.gov Halogenation can influence factors such as lipophilicity, metabolic stability, and receptor binding affinity, thereby altering the pharmacological profile of the parent compound. nih.govmdpi.com

In a study of carbazole derivatives as anti-prion agents, it was discovered that derivatives bearing an N-ortho-halobenzyl group exhibited improved activity. nih.gov The most potent of these halogenated derivatives was found to be eight times more effective than the original lead compound, GJP14. nih.gov This suggests that targeted halogenation can significantly enhance the anti-prion potency of the this compound framework.

Furthermore, studies on other halogenated carbazoles have shown that the pattern of halogenation is critical for activity. For instance, the dioxin-like activity of various chlorinated and brominated carbazoles was found to be structure-dependent. nih.gov 2,3,6,7-Tetrachlorocarbazole was identified as one of the most active compounds in inducing CYP1A1 and CYP1B1 gene expression, a characteristic of dioxin-like compounds. nih.govresearchgate.net This highlights that both the presence and the specific positioning of halogens are key determinants of biological potency.

Effect of Halogenation on Biological Activity of Carbazole Derivatives
Compound SeriesHalogenation PositionEffect on Biological ActivityReference
GJP14 Derivatives (Anti-prion)N-ortho-halobenzyl groupImproved potency (up to 8-fold) nih.gov
Carbazoles (Dioxin-like activity)2,3,6,7-Tetrachloro substitutionHigh activity in inducing CYP1A1/CYP1B1 nih.gov

Design and Synthesis of Derivatives with Modified Substituents for SAR Elucidation

The systematic design and synthesis of derivatives are fundamental to elucidating the structure-activity relationships of the this compound scaffold. nih.govmdpi.com Various synthetic methodologies are employed to introduce diverse substituents at key positions, allowing for a thorough investigation of their impact on biological activity.

One common synthetic route to the core tetrahydrocarbazole structure is the Fischer indole (B1671886) synthesis. mostwiedzy.pl This method has been utilized to prepare 3,6-substituted derivatives for evaluation as anticancer agents. mostwiedzy.pl Following the synthesis of the core, further modifications, such as the introduction of amide and thioamide functionalities, allow for a detailed exploration of how different groups influence cytotoxicity. mostwiedzy.pl

In the development of anti-prion agents, a variety of derivatives of the lead compound GJP14 were prepared using pyrrole (B145914) derivatives, (haloalkyl)oxiranes, and various amines. nih.gov This synthetic approach enabled the systematic modification of the side chain at the N-9 position, which was crucial in determining that the hydroxy and amino groups on the N-propyl chain are essential for activity. nih.gov Similarly, for the development of cholinesterase inhibitors, the Borsche-Drechsel cyclization reaction is used to synthesize the 2,3,4,9-tetrahydro-1H-carbazole ring, which is then subjected to reactions like nitration and reduction to create a library of substituted compounds for SAR studies. niscair.res.inepa.gov

The synthesis of these diverse analogues provides critical data for building comprehensive SAR models, guiding the future design of more potent and selective therapeutic agents based on the this compound framework.

Broader Research Applications and Future Directions for 6 Methyl 2,3,4,9 Tetrahydro 1h Carbazole

Utility as a Versatile Synthetic Building Block in Organic Chemistry

The 6-methyl-2,3,4,9-tetrahydro-1H-carbazole core is a valuable starting point in organic synthesis due to its reactive sites, which allow for the introduction of various functional groups. The development of methods to create fused carbazole (B46965) nuclei is critical, as many natural and synthetic carbazoles exhibit biological activity. nih.gov The tetrahydrocarbazole framework can be systematically modified to produce a library of derivatives with distinct chemical properties. nih.govwjarr.com

For instance, the core structure can undergo reactions such as nitration, reduction, and subsequent derivatization to create a range of substituted compounds. niscpr.res.in A notable example is the synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, which can then be further reacted with reagents like Lawesson's reagent to produce thione derivatives, such as this compound-1-thione. nih.govnih.gov This highlights the compound's role as an intermediate in multi-step synthetic pathways. The ability to easily introduce functional groups makes it a key component in the construction of more complex molecular architectures for various applications in medicinal and materials chemistry. ijrpc.com

Applications in Biochemical Studies and Chemical Biology Tools

Derivatives of this compound serve as important tools in biochemical research, particularly in the study of enzymes and receptors. By synthesizing a series of related compounds with minor structural variations, researchers can investigate structure-activity relationships (SAR) and probe the active sites of biological targets.

A significant area of application is in the study of neurodegenerative disorders like Alzheimer's disease. niscpr.res.in Researchers have prepared series of 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole to evaluate their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic hypothesis of Alzheimer's. niscpr.res.inepa.gov These studies use the tetrahydrocarbazole scaffold to develop selective inhibitors, which can help elucidate the specific roles of these enzymes in disease progression. niscair.res.in For example, specific amino and nitro derivatives have been identified as selective AChE inhibitors, providing valuable chemical probes for further investigation into Alzheimer's pathology. niscpr.res.inepa.gov

Potential in Materials Science Research

The unique electronic properties and structurally rigid nature of the carbazole ring system make its derivatives, including this compound, promising candidates for applications in materials science. ijrpc.com These applications range from the development of photoelectric materials to dyes. ijrpc.com One of the most explored areas is in the prevention of metal corrosion.

This compound (referred to in studies as MTHCZ) has been specifically identified as an effective corrosion inhibitor for mild steel in acidic environments. researchgate.net The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective film that suppresses corrosion. researchgate.net The effectiveness of carbazole derivatives as corrosion inhibitors is attributed to the presence of nitrogen and oxygen heteroatoms and aromatic π-electrons, which can interact chemically with the metallic surface. researchgate.net

Electrochemical and weight loss techniques have demonstrated that MTHCZ can significantly suppress the corrosion of mild steel. researchgate.net Potentiodynamic polarization studies indicate that it acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions of the corrosion process. researchgate.net The adsorption of these compounds often follows established models like the Langmuir or Frumkin isotherms. researchgate.net The inhibition efficiency of tetrahydrocarbazole derivatives generally increases with higher concentrations. researchgate.netsemanticscholar.org

Inhibition Efficiency of this compound (MTHCZ) on Mild Steel in 1 M HCl researchgate.net
TechniqueConcentration (ppm)Inhibition Efficiency (%)
Potentiodynamic Polarization5083.7
Potentiodynamic Polarization10088.6
Potentiodynamic Polarization20092.1
Potentiodynamic Polarization30093.8
Electrochemical Impedance Spectroscopy (EIS)5084.0
Electrochemical Impedance Spectroscopy (EIS)10088.8
Electrochemical Impedance Spectroscopy (EIS)20092.3
Electrochemical Impedance Spectroscopy (EIS)30094.1

Future Prospects for Novel Therapeutic Agent Development

The tetrahydrocarbazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds and natural products. wjarr.com This makes this compound and its derivatives a promising starting point for the development of new drugs targeting a variety of diseases. wjarr.comwikipedia.org

The potential therapeutic applications are diverse and include:

Anti-Alzheimer's Agents : As mentioned, derivatives have shown selective inhibition of acetylcholinesterase, a key target in Alzheimer's treatment. niscpr.res.inepa.gov Certain compounds derived from the tetrahydrocarbazole core can be considered leads for future development of drugs for this neurodegenerative disease. niscair.res.in

Anti-Prion Compounds : A derivative of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one was identified as a novel anti-prion agent. nih.gov Further synthesis and evaluation of related compounds have led to derivatives with significantly improved activity, indicating that this chemical class holds promise for treating transmissible spongiform encephalopathies (TSEs). nih.gov

Anticancer Agents : The carbazole skeleton is a key element in many compounds with antitumor properties. ijrpc.commdpi.com Research into N-substituted carbazole derivatives has identified compounds effective against human cancer cell lines, suggesting a potential avenue for developing new cancer chemotherapeutics. mdpi.com

Antimicrobial Agents : Various carbazole derivatives have demonstrated antibacterial and antifungal activities. ijrpc.commdpi.com The ability to functionalize the this compound core allows for the synthesis of novel compounds that could help combat drug-resistant bacteria and fungal infections. mdpi.com

Therapeutic Areas Explored for this compound Derivatives
Therapeutic AreaBiological Target/ActivityExample Derivative ClassReference
Alzheimer's DiseaseSelective Acetylcholinesterase (AChE) Inhibition6-amino and 9-methyl-6-nitro derivatives niscpr.res.inepa.govniscair.res.in
Prion Diseases (TSEs)Anti-prion activity in infected cells9-substituted 6-methyl-1H-carbazol-1-ones nih.gov
CancerAntitumor / Cytotoxic activityN-substituted carbazoles ijrpc.commdpi.com
Infectious DiseasesAntibacterial and Antifungal activityN-substituted carbazoles with imidazole (B134444)/triazole moieties ijrpc.commdpi.com

Methodological Considerations for Data Interpretation and Reproducibility in Carbazole Research

Furthermore, the integration of computational studies with experimental work is becoming a standard and crucial practice. Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for understanding the mechanisms of corrosion inhibition at a molecular level. researchgate.netnih.gov These calculations can determine parameters like the energy of the highest occupied and lowest unoccupied molecular orbitals (E-HOMO and E-LUMO), electronegativity, and the fraction of electrons transferred, which correlate well with experimentally observed inhibition efficiencies. researchgate.netnih.gov By simulating the adsorption of inhibitor molecules on a metal surface, these theoretical approaches can support and explain experimental findings, leading to a more robust interpretation of the data. researchgate.net This multi-faceted approach, combining diverse experimental techniques with theoretical calculations, is essential for generating reproducible and reliable data in the field of carbazole research.

Q & A

Basic: What are the common synthetic routes for 6-methyl-2,3,4,9-tetrahydro-1H-carbazole derivatives, and how are reaction conditions optimized?

The synthesis typically involves cyclization of hydrazones or ketones under acidic conditions. For example, 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can be synthesized by refluxing a hydrazone precursor (e.g., 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone) in acetic and hydrochloric acid, yielding ~67% after column purification . Optimization includes controlling temperature (e.g., 398–403 K), solvent choice (e.g., pyridine for thionation with Lawesson’s reagent), and post-reaction neutralization to isolate products .

Basic: How is the molecular structure of this compound verified experimentally?

X-ray crystallography is the gold standard. For example, the title compound’s triclinic crystal system (space group P1) was resolved with unit cell parameters a=7.0846 Å, b=9.5287 Å, and interaxial angles α=115.009°, β=104.901°, γ=98.074° . Disorder in the cyclohexene ring (C2A, C3A, C4A) was modeled with split occupancies (86:14 ratio), and hydrogen bonding (N–H···S) stabilized the lattice . NMR and HPLC complement crystallography by confirming purity and functional groups .

Advanced: How do crystallographic disorder and hydrogen bonding motifs affect structural refinement?

Disordered atoms (e.g., in the cyclohexene ring) require split-site modeling and damping factors to stabilize refinement, as seen in SHELXL . Hydrogen bonds (e.g., N9–H9···O1 and C2–H2A···O2) form R₂²(10) ring motifs, influencing packing and thermal stability. Tools like ORTEP-III aid visualization, while graph-set analysis (Bernstein notation) classifies interactions . Refinement challenges include handling high Ueq values for mobile hydrogen atoms .

Advanced: What computational methods are used to predict the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the ketone group at C1 is reactive toward thionation (Lawesson’s reagent) due to electron deficiency . Molecular docking evaluates interactions with biological targets (e.g., enzymes), leveraging the compound’s planar carbazole core and substituent flexibility .

Basic: How are impurities or byproducts detected and quantified during synthesis?

TLC monitors reaction progress (e.g., petroleum ether:ethyl acetate 95:5 eluent) . HPLC-MS identifies byproducts (e.g., decarboxylation products) with high sensitivity, while HR-MS confirms molecular ions (e.g., m/z 310.131446 [M+Na]⁺ for brominated analogs) . Recrystallization (ethanol) and column chromatography improve purity post-synthesis .

Advanced: How do structural modifications (e.g., methyl vs. methoxy substituents) alter biological activity?

Methyl groups enhance lipophilicity, improving membrane permeability, while methoxy substituents increase hydrogen-bonding potential. For example, 6-methoxy analogs show higher herbicidal activity due to stronger π-π stacking with plant enzyme active sites . Structure-activity relationship (SAR) studies correlate substituent position (e.g., C6 vs. C8) with bioactivity using IC50 assays and crystallographic binding data .

Basic: What safety protocols are critical when handling this compound?

Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation (powder form) and work in a fume hood. Neutralize acidic waste (1:1 HCl) post-reaction, and store at 0–25°C in sealed containers . Consult safety data sheets (SDS) for spill management and first aid (e.g., rinsing eyes with water for 15 minutes) .

Advanced: How are conformational dynamics (e.g., ring puckering) analyzed in solution vs. solid state?

X-ray crystallography reveals envelope conformations in the cyclohexene ring (e.g., C2A–C4A disorder) . NMR NOE experiments detect through-space interactions in solution, while Cremer-Pople puckering parameters quantify ring non-planarity (e.g., amplitude q and phase φ) . Discrepancies between solid-state and solution data highlight solvent effects on conformation .

Advanced: How do researchers resolve contradictions in reported synthetic yields or reaction conditions?

Compare variables:

  • Catalysts : Lawesson’s reagent (72% yield for thionation) vs. acid-catalyzed cyclization (67%) .
  • Temperature : Higher temps (383 K) improve thionation kinetics but risk decomposition.
  • Purification : Column chromatography vs. recrystallization impacts purity and yield . Meta-analyses using platforms like Reaxys validate optimal protocols.

Basic: What are key applications of this compound in non-commercial research?

  • Pharmaceutical intermediates : Synthesis of bioactive carbazole alkaloids (e.g., antitumor agents) .
  • Materials science : Fluorescent probes due to aromatic π-systems .
  • Mechanistic studies : Model compound for studying Claisen rearrangements and Diels-Alder reactions .

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6-Methyl-2,3,4,9-tetrahydro-1H-carbazole
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6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.